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Foundational

A Spectroscopic and Mechanistic Dissection: In-Depth ¹H and ¹³C NMR Analysis of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist Foreword: The Analytical Imperative in Modern Chemistry In the landscape of contemporary drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the very bedrock of innovation. Thiophene derivatives, in particular, represent a class of heterocyclic compounds of immense interest due to their prevalence in a wide array of pharmacologically active agents.[1] This guide provides a comprehensive, field-proven analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid, a key intermediate in organic synthesis. Our objective is to move beyond a simple recitation of data, offering instead a deep-seated rationale for the observed spectral features, grounded in the principles of magnetic resonance and reaction theory.

The Compound of Interest: Structure and Significance

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is a polysubstituted thiophene. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2] The specific arrangement of an amino group at the C2 position, a carboxylic acid at C3, and an aryl (p-tolyl) group at C4 creates a unique electronic and steric environment. This substitution pattern is crucial for its utility as a versatile building block for more complex molecular architectures. Accurate spectral characterization is therefore non-negotiable for ensuring purity, confirming identity, and understanding reactivity in subsequent synthetic steps.

To ensure clarity in our spectral assignments, the following standardized numbering system will be utilized throughout this document.

Caption: Atomic numbering scheme for NMR spectral assignment.

Experimental Design: A Self-Validating Protocol

The integrity of NMR data hinges on a meticulously planned experimental setup. The following protocol is designed to yield high-resolution, unambiguous spectra, minimizing artifacts and ensuring reproducibility.

2.1. Rationale for Solvent Selection

The choice of solvent is the most critical parameter in this analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is unequivocally the superior choice for this compound for several reasons:

  • Analyte Solubility: Its high polarity ensures complete dissolution of the carboxylic acid.

  • Preservation of Labile Protons: Unlike protic solvents (e.g., D₂O, CD₃OD) where acidic (–COOH) and amine (–NH₂) protons would rapidly exchange with deuterium and disappear from the spectrum, DMSO-d₆ is aprotic and forms strong hydrogen bonds with these protons.[3][4] This slows the exchange rate, allowing for their clean observation as distinct, often broad, signals.[3]

  • Reference Signal: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.5 ppm for ¹³C) provides a reliable internal standard for chemical shift calibration.[5]

2.2. Detailed Acquisition Parameters

Parameter¹H NMR Acquisition¹³C NMR AcquisitionCausality and Justification
Spectrometer Frequency ≥ 400 MHz≥ 100 MHzHigher field strength provides better signal dispersion and resolution, which is crucial for resolving complex aromatic multiplets.
Solvent DMSO-d₆DMSO-d₆As justified above, essential for observing all protons and ensuring solubility.
Concentration 5-10 mg / 0.6 mL15-20 mg / 0.6 mLA slightly higher concentration is used for ¹³C NMR to compensate for its low natural abundance and achieve a good signal-to-noise ratio in a reasonable time.[1]
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature provides consistent and comparable data. Temperature can affect the chemical shifts of H-bonding protons (NH₂, COOH).[4]
Pulse Program Standard 30° pulseProton-decoupled pulseA 30° pulse is a good compromise between signal intensity and allowing for a shorter relaxation delay. Proton decoupling for ¹³C simplifies the spectrum to singlets and enhances signal via the Nuclear Overhauser Effect (NOE).[1]
Number of Scans 16-64≥ 1024The low natural abundance (~1.1%) of ¹³C necessitates a significantly larger number of scans to achieve an adequate signal-to-noise ratio.[1]
Relaxation Delay (d1) 2 s2-5 sA sufficient delay ensures that all nuclei have returned to equilibrium before the next pulse, allowing for accurate integration in ¹H NMR and preventing signal saturation (especially for quaternary carbons) in ¹³C NMR.

¹H NMR Spectral Analysis: Decoding the Proton Environment

The proton NMR spectrum is a direct map of the electronic environment of the hydrogen atoms within the molecule. The predicted chemical shifts and multiplicities are summarized below.

Assignment (Atom No.) Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift and Multiplicity
COOH 12.0 - 13.0Broad singlet1HThe carboxylic acid proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. Its signal is typically broad due to chemical exchange.[4]
NH₂ (2) ~7.2 - 7.6Broad singlet2HThe chemical shift of amine protons is variable and highly dependent on solvent and concentration.[4][6] In DMSO-d₆, they are deshielded by hydrogen bonding to the solvent and appear as a broad signal due to quadrupolar effects of the ¹⁴N nucleus and exchange.
H2'/H6' (Tolyl) ~7.40Doublet (d)2HThese protons are ortho to the electron-donating methyl group and ortho to the thiophene ring. They will couple with the H3'/H5' protons, resulting in a doublet.
H3'/H5' (Tolyl) ~7.25Doublet (d)2HThese protons are meta to the methyl group and meta to the thiophene ring. They are slightly more shielded than H2'/H6' and will also appear as a doublet from coupling to H2'/H6'.
H5 (Thiophene) ~6.95Singlet (s)1HThis is the sole proton on the thiophene ring. It experiences shielding from the electron-donating amino group at C2 and deshielding from the adjacent sulfur atom. With no adjacent protons, it appears as a sharp singlet.
CH₃ (4a') ~2.35Singlet (s)3HThe methyl protons on the tolyl group are attached to an aromatic ring and appear as a characteristic singlet in the upfield region.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct count and insight into their chemical nature.

Assignment (Atom No.) Predicted δ (ppm) Rationale for Chemical Shift
COOH (C3a) ~168The carbonyl carbon of the carboxylic acid is extremely deshielded due to the direct attachment of two electronegative oxygen atoms, placing it far downfield.
C2 (Thiophene) ~160This carbon is attached to the strongly electron-donating amino group, which causes a significant downfield (deshielding) shift due to resonance effects.
C4 (Thiophene) ~145Attached to the p-tolyl group, this carbon is part of the conjugated system and is deshielded.
C4' (Tolyl) ~139This is the substituted (ipso) carbon of the tolyl ring, bearing the methyl group. Its chemical shift is influenced by the attached methyl substituent.
C1' (Tolyl) ~132This is the ipso-carbon of the tolyl group attached to the thiophene ring.
C2'/C6' (Tolyl) ~130Aromatic carbons ortho to the methyl group.
C3'/C5' (Tolyl) ~129Aromatic carbons meta to the methyl group. These carbons show a classic aromatic region signal.
C5 (Thiophene) ~118The chemical shift of this carbon is influenced by its proximity to the sulfur atom and the electronic effects of the substituents on the ring.[7][8]
C3 (Thiophene) ~105This carbon is attached to the electron-withdrawing carboxylic acid group and is relatively upfield compared to other substituted carbons on the thiophene ring.
CH₃ (C4a') ~21The methyl carbon of the tolyl group appears in the typical aliphatic region, significantly upfield.

Mechanistic Context: The Gewald Synthesis

A robust understanding of a compound's spectral data is incomplete without an appreciation for its synthetic origin. The title compound is most commonly prepared via the Gewald aminothiophene synthesis .[9][10] This powerful, one-pot, multi-component reaction provides a direct route to polysubstituted 2-aminothiophenes.[2][11]

The reaction proceeds through a series of well-elucidated steps, beginning with a Knoevenagel condensation.[9][12][13] Understanding this pathway is critical for analytical troubleshooting, as incomplete reaction or side products could introduce extraneous signals into the NMR spectra.

Gewald_Reaction p_tolyl_ketone p-Tolyl Ketone (or aldehyde precursor) knoevenagel Knoevenagel Condensation Intermediate p_tolyl_ketone->knoevenagel cyanoacetate Cyanoacetate Derivative cyanoacetate->knoevenagel sulfur Elemental Sulfur (S₈) sulfur_adduct Sulfur Adduct (Thiirane Intermediate) sulfur->sulfur_adduct base Base (e.g., Morpholine) base->knoevenagel Catalyst knoevenagel->sulfur_adduct product 2-Aminothiophene Product sulfur_adduct->product Cyclization & Tautomerization

Caption: High-level workflow of the Gewald aminothiophene synthesis.

Concluding Remarks & Path Forward

This guide has established a definitive and technically grounded framework for the ¹H and ¹³C NMR analysis of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid. The predicted spectral data, justified by established principles and supported by a robust experimental protocol, provide a reliable benchmark for researchers engaged in the synthesis and application of this compound.

For absolute confirmation of the assignments presented herein, particularly the distinction between the closely spaced aromatic carbons, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended. These techniques would provide direct evidence of ¹H-¹³C one-bond and multiple-bond correlations, respectively, leaving no room for ambiguity. Such rigorous characterization is the hallmark of high-impact chemical science and is indispensable for building the robust data packages required for intellectual property filings and regulatory submissions.

References

  • BenchChem. (n.d.). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
  • Yakan, N., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Sharma, J., & Champagne, P. A. (2024).
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology.
  • Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
  • Osamura, Y., Sayanagi, O., & Nishimoto, K. (1976). C-13 NMR Chemical Shifts and Charge Densities of Substituted Thiophenes—The Effect of Vacant dπ Orbitals. Bulletin of the Chemical Society of Japan.
  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I.
  • Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan.
  • Giraud, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • Holzer, W., & Mereiter, K. (1998). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules.
  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry.
  • Page, T. F., et al. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.
  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation.
  • Nikolova, P., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Supplementary Information for related thiophene compounds. Royal Society of Chemistry.
  • Ali, O. A. M. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • MRI Questions. (2015). 5.2 Chemical Shift. Retrieved from [Link]

  • Supporting Information: Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite solar cells. The Royal Society of Chemistry.
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • Rezania, B., et al. (2019). ¹H-NMR and ¹³C-NMR spectra of carboxylic acid containing polyamide.
  • Nieminen, T. A., et al. (2008). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. Magnetic Resonance in Chemistry.
  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2014).
  • Seryi, V., et al. (2026).

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

Introduction: The Significance of the 2-Aminothiophene Scaffold The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse range of pharmacologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse range of pharmacologically active compounds. Its unique electronic and structural features allow for a multitude of chemical modifications, making it a cornerstone in the synthesis of various heterocyclic systems. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This guide focuses on a specific, promising derivative: 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid. We will delve into its chemical and physical properties, established synthetic routes, and its emerging potential in drug discovery, particularly as a modulator of key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive technical overview to facilitate further investigation and application of this compound.

Physicochemical and Spectroscopic Profile

While extensive data on the ester and amide derivatives of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid are available, specific experimental data for the free acid is less common in the literature. The following properties are a consolidation of data from its closely related ethyl and methyl esters, alongside predicted values and established chemical principles for the carboxylic acid functionality.

Core Chemical and Physical Properties

The fundamental properties of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid and its common derivatives are summarized in the table below. The data for the ethyl and methyl esters provide a reliable baseline for understanding the general characteristics of this molecular framework.

Property2-Amino-4-(p-tolyl)thiophene-3-carboxylic acidEthyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate[1]Methyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate[2][3]2-Amino-4-(p-tolyl)thiophene-3-carboxamide[4]
Molecular Formula C₁₂H₁₁NO₂SC₁₄H₁₅NO₂SC₁₃H₁₃NO₂SC₁₂H₁₂N₂OS
Molecular Weight 233.29 g/mol 261.34 g/mol 247.31 g/mol 232.30 g/mol
Appearance Expected to be a solidSolidSolidSolid
Melting Point Not Reported105-107 °CNot ReportedNot Reported
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Soluble in DMF, DMSO, and Ethanol.[5]Not ReportedNot Reported
pKa (Predicted) ~4-5 (for the carboxylic acid)Not ApplicableNot ApplicableNot Applicable
Spectroscopic Characteristics

Infrared (IR) Spectroscopy: The IR spectrum of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is expected to exhibit several characteristic absorption bands. The presence of intermolecular hydrogen bonding in carboxylic acids typically results in a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹. The C=O stretch of the carboxylic acid is anticipated to appear as a strong, sharp band in the region of 1700-1680 cm⁻¹. The N-H stretching vibrations of the primary amine would likely be observed as two bands in the 3400-3300 cm⁻¹ region. Additionally, C-N and C-S stretching vibrations would be present at lower wavenumbers.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, typically as two doublets in the 7.0-7.5 ppm range. The methyl group protons of the tolyl substituent would appear as a singlet around 2.3 ppm. The single proton on the thiophene ring should be observable as a singlet. The two protons of the amino group will likely present as a broad singlet, and the acidic proton of the carboxylic acid will also be a broad singlet, with chemical shifts that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the quaternary carbons of the thiophene ring and the p-tolyl group, as well as the methine carbons of the aromatic ring. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 170 ppm. The methyl carbon of the tolyl group will appear in the upfield region, around 21 ppm.

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the thiophene ring.

Synthesis and Chemical Reactivity

The synthesis of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is typically achieved through a two-step process, beginning with the well-established Gewald aminothiophene synthesis to form an ester precursor, followed by hydrolysis to yield the final carboxylic acid.

The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.[6] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, typically a secondary amine like morpholine or diethylamine.[7][8]

The reaction proceeds through an initial Knoevenagel condensation between the ketone (p-tolylacetone) and the α-cyanoester (e.g., ethyl cyanoacetate), followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.

Gewald_Reaction p_tolylacetone p-Tolylacetone intermediate Knoevenagel Adduct p_tolylacetone->intermediate ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate sulfur Elemental Sulfur (S₈) product Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate sulfur->product + S₈ base Base (e.g., Morpholine) base->intermediate Catalyst base->product Promotes cyclization intermediate->product

Caption: The Gewald reaction workflow for the synthesis of the ester precursor.

Experimental Protocol 1: Synthesis of Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate

This protocol is adapted from established procedures for the Gewald synthesis.[7][8]

  • Reaction Setup: To a solution of p-tolylacetone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol, add elemental sulfur (1.1 equivalents).

  • Addition of Base: While stirring, add morpholine (1.5 equivalents) dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Hydrolysis to the Carboxylic Acid

The final step in the synthesis of the title compound is the hydrolysis of the ester group. This is typically achieved through saponification, using a strong base like sodium hydroxide or potassium hydroxide, followed by acidification.

Hydrolysis ester Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate base 1. NaOH / EtOH, H₂O 2. Reflux ester->base Saponification acid 3. HCl (aq) base->acid Acidification product 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid acid->product

Caption: The two-step hydrolysis (saponification and acidification) of the ester precursor.

Experimental Protocol 2: Synthesis of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

This is a general protocol for the saponification of 2-aminothiophene-3-carboxylic acid esters.

  • Reaction Setup: Dissolve ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (excess).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry to afford the desired carboxylic acid.

Potential Applications in Drug Discovery

The 2-aminothiophene-3-carboxylic acid scaffold and its derivatives have garnered significant interest in the field of drug discovery due to their ability to modulate the activity of various biological targets.

Inhibition of Atypical Protein Kinase C (aPKC)

Recent studies have highlighted the role of atypical protein kinase C (aPKC) isoforms in various cellular processes, including cell polarity, proliferation, and survival. Dysregulation of aPKC signaling has been implicated in the pathology of several diseases, including cancer and inflammatory conditions. Specifically, aPKC signaling is known to be involved in the breakdown of the blood-retinal barrier induced by factors like TNF-α and VEGF, which is a key event in diseases causing macular edema.

Derivatives of 2-amino-3-carboxy-4-phenylthiophene have been identified as potent inhibitors of aPKC isoforms. These compounds have been shown to effectively block endothelial permeability in both cell-based assays and in vivo models. The structure-activity relationship (SAR) studies suggest that electron-donating groups on the 4-aryl moiety enhance the inhibitory activity. This positions 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid and its derivatives as promising candidates for the development of therapeutics for diseases characterized by increased vascular permeability.

aPKC_Inhibition VEGF_TNF VEGF / TNF-α aPKC Atypical PKC (aPKC) VEGF_TNF->aPKC Activates Permeability Increased Vascular Permeability (e.g., Macular Edema) aPKC->Permeability Promotes Compound 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid derivative Compound->aPKC Inhibits

Caption: Inhibition of the aPKC signaling pathway by 2-aminothiophene derivatives.

Cytostatic and Anticancer Activity

Beyond their effects on vascular permeability, 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated selective cytostatic activity against a range of human cancer cell lines.[9] Studies have shown that these compounds can inhibit the proliferation of T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines at nanomolar concentrations, with significantly less effect on non-tumorigenic cells.[9]

The mechanism of action appears to involve the preferential suppression of protein synthesis over DNA or RNA synthesis, leading to an accumulation of cancer cells in the G1 phase of the cell cycle and the induction of apoptosis.[9] While the direct activity of the free carboxylic acid has not been as extensively studied, it may act as a key metabolite or possess its own unique activity profile. The selective nature of these compounds makes them attractive candidates for further development as targeted anticancer agents.[10]

Conclusion and Future Directions

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid represents a molecule of significant interest within the broader class of 2-aminothiophenes. While much of the currently available data pertains to its ester derivatives, the synthetic accessibility of the free acid via the robust Gewald reaction followed by straightforward hydrolysis makes it a readily available compound for further investigation. The established potential of its derivatives as inhibitors of atypical protein kinase C and as selective cytostatic agents provides a strong rationale for the continued exploration of the carboxylic acid itself. Future research should focus on the direct biological evaluation of the free acid to determine its specific activity and to understand its role relative to its ester prodrugs or derivatives. A comprehensive characterization of its physicochemical properties and the development of optimized synthetic protocols will further enable its application in medicinal chemistry and drug development programs.

References

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Thermo Fisher Scientific. Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate, 97+%, Thermo Scientific. [Link]

  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]

  • de Oliveira, M. A. L., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 135-143. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals, 35(5), 815-848. [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. [Link]

  • Prasad, Y. R., et al. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2641. [Link]

  • Dang, H. T., et al. (2018). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. RSC Advances, 8(36), 20268-20277. [Link]

  • El-Sayed, N. N. E., et al. (2017). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 7(1), 1-13. [Link]

  • Sery, M., et al. (2008). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]

  • Zelenin, A. S., et al. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. [Link]

Sources

Foundational

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid exact mass and molecular weight

An In-depth Technical Guide to 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid Introduction The 2-aminothiophene scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

Introduction

The 2-aminothiophene scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and is a versatile building block in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid, in particular, represents a significant derivative, combining the key functional groups of an aromatic amine, a carboxylic acid, and a substituted thiophene ring. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications for researchers and professionals in drug development.

Physicochemical Properties

The structural characteristics of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid, including the electron-donating amino group and the tolyl substituent, influence its chemical reactivity and biological interactions. The molecular formula for this compound is C12H11NO2S. Based on this, the exact mass and molecular weight can be determined.

PropertyValueSource
Molecular Formula C12H11NO2SN/A
Molecular Weight 249.29 g/mol Calculated
Exact Mass 249.05105 DaCalculated
InChI Key InChI=1S/C12H11NO2S/c1-7-2-4-8(5-3-7)9-6-16-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15)N/A
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(N)=C2C(=O)ON/A

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction .[4][5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

For the synthesis of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid and its esters, a p-tolyl-substituted ketone is reacted with a cyanoacetate ester and sulfur. The subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate
  • Reaction Setup: To a stirred mixture of p-tolylacetone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a base such as morpholine or diethylamine.

  • Reaction Conditions: Heat the reaction mixture at 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to afford the pure ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate.[6]

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification.

Reaction Mechanism

The Gewald reaction proceeds through a series of intermediates. The process begins with the Knoevenagel condensation of the ketone and the active methylene nitrile, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.

Gewald_Reaction reagents p-Tolylacetone + Ethyl Cyanoacetate + Sulfur + Base intermediate1 Knoevenagel Condensation Product reagents->intermediate1 Condensation intermediate2 Thiolate Intermediate intermediate1->intermediate2 Sulfur Addition product Ethyl 2-amino-4-(p-tolyl) -thiophene-3-carboxylate intermediate2->product Cyclization & Tautomerization

Caption: Gewald reaction workflow for 2-aminothiophene synthesis.

Spectroscopic Characterization

The structure and purity of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid and its derivatives are confirmed using various spectroscopic techniques:

  • ¹H NMR: Expected signals would include those for the aromatic protons of the p-tolyl group, a singlet for the thiophene proton, broad singlets for the amino protons, and signals corresponding to the carboxylic acid proton (or ester group).

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbons of the thiophene ring, the p-tolyl group, the carboxyl group, and the methyl group.

  • IR Spectroscopy: Key absorption bands would be observed for the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the C-S stretching of the thiophene ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula.

Applications in Research and Drug Discovery

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is a valuable scaffold for the synthesis of more complex heterocyclic compounds and has been explored for various therapeutic applications.

  • Building Block: The amino and carboxylic acid functional groups serve as handles for further chemical modifications, allowing for the creation of diverse libraries of compounds for drug screening.

  • Biological Activity: Derivatives of the 2-aminothiophene core have shown promise as:

    • Cytostatic Agents: Certain 2-aminothiophene-3-carboxylic acid esters have demonstrated selective cytostatic activity against various cancer cell lines.[3]

    • Protein Kinase Inhibitors: The scaffold has been utilized in the design of atypical protein kinase C inhibitors.[2]

    • Antimicrobial and Antifungal Agents: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, synthesized from 2-aminothiophenes, have shown antimicrobial and antifungal properties.[4]

Derivatization core 2-Amino-4-(p-tolyl)thiophene -3-carboxylic Acid Scaffold amino_mod Amide/Sulfonamide Formation (Amino Group Modification) core->amino_mod carboxyl_mod Ester/Amide Formation (Carboxyl Group Modification) core->carboxyl_mod thiophene_mod Electrophilic Substitution (Thiophene Ring Modification) core->thiophene_mod

Caption: Potential derivatization points of the core scaffold.

Conclusion

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is a compound of significant interest due to its versatile chemical nature and the established biological potential of the 2-aminothiophene class. The robust and efficient Gewald synthesis provides ready access to this scaffold, enabling its use as a foundational element in the development of novel therapeutic agents. Further exploration of its derivatives is likely to yield new candidates for treating a range of diseases.

References

  • Buchstaller, H. -P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 131(3), 279-293.
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • PubChem. Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate. [Link]

  • Dotsenko, V. V., et al. (2020). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 5(3), 1579-1591.
  • Cools, M., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
  • NextSDS. 2-AMINO-4-METHYL-5-O-TOLYLCARBAMOYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Messersmith, D., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2965-2969.
  • Shestakov, A. S., et al. (2024). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)
  • Arshad, S., et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • U&V HOLDING THAILAND. Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate, 97+%. [Link]

  • Khan, I., et al. (2022). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. ES Food & Agroforestry, 9, 1-13.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid in Polar Organic Solvents

Foreword: The Imperative of Solubility in Drug Discovery In the landscape of modern drug development, the physicochemical properties of an Active Pharmaceutical Ingredient (API) are foundational to its therapeutic succes...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of an Active Pharmaceutical Ingredient (API) are foundational to its therapeutic success. Among these, solubility stands as a critical gatekeeper to bioavailability and manufacturability. Poor solubility can terminate the progression of an otherwise promising new chemical entity.[1][2] This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and determining the solubility profile of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid, a thiophene derivative of interest, in polar organic solvents. While direct, comprehensive experimental data for this specific molecule is not extensively published, this document will equip you with the theoretical underpinnings, robust experimental protocols, and data analysis techniques necessary to generate and interpret a complete solubility profile.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution at thermodynamic equilibrium.[1] This process is governed by a complex interplay of intermolecular forces between the solute (2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid) and the solvent.

1.1. Molecular Structure and its Implications

The structure of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid dictates its solubility behavior. Key functional groups and their anticipated contributions include:

  • Thiophene Ring: A heterocyclic aromatic ring that contributes to the molecule's overall rigidity and potential for π-π stacking interactions. Thiophene itself is generally soluble in many organic solvents.[3]

  • Amino Group (-NH₂): A primary amine that can act as both a hydrogen bond donor and acceptor.

  • Carboxylic Acid Group (-COOH): Capable of strong hydrogen bonding (both as a donor and acceptor) and can undergo acid-base reactions.

  • p-Tolyl Group: A nonpolar, hydrophobic moiety that will influence solubility in less polar solvents.

The presence of both hydrogen-bonding groups and a nonpolar aromatic system suggests that the solubility of this compound will be highly dependent on the specific characteristics of the polar organic solvent.

1.2. The Role of the Solvent

Polar organic solvents are characterized by their dipole moments and their ability to engage in hydrogen bonding. The solubility of our target compound will be favored in solvents that can effectively interact with its functional groups. For instance:

  • Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are likely to be effective at solvating the amino and carboxylic acid groups.

  • Aprotic Solvents (e.g., acetone, dimethylformamide (DMF)): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the amino and carboxylic acid protons. The lack of hydrogen bond donors in aprotic solvents can sometimes reduce solvent-solvent interactions, potentially enhancing solubility.[4]

The general principle of "like dissolves like" is a useful starting point, but a more quantitative understanding requires experimental determination and thermodynamic modeling.

Experimental Determination of Thermodynamic Solubility

The most common and reliable method for determining thermodynamic solubility is the shake-flask method . This technique involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.

2.1. Essential Equipment and Reagents

  • 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (solid, high purity)

  • A selection of polar organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, DMF, DMSO) of high purity.

  • Thermostatically controlled shaker or incubator.

  • Centrifuge.

  • Calibrated analytical balance.

  • Volumetric flasks and pipettes.

  • Syringes and syringe filters (e.g., 0.22 µm PTFE).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

2.2. Step-by-Step Experimental Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid to a series of vials, each containing a known volume of a different polar organic solvent. "Excess" means that a visible amount of undissolved solid remains after equilibration.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[2] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.

  • Data Calculation and Reporting:

    • Using the calibration curve, determine the concentration of the compound in the diluted sample.

    • Back-calculate to determine the concentration in the original, undiluted supernatant. This value represents the thermodynamic solubility.

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

The following diagram illustrates the workflow for determining thermodynamic solubility:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent in vials B Seal vials A->B C Equilibrate in thermostatted shaker B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute filtrate F->G H Analyze by HPLC-UV or UV-Vis G->H I Calculate concentration using calibration curve H->I J J I->J Report thermodynamic solubility

Caption: Workflow for Thermodynamic Solubility Determination.

2.3. Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the experimental protocol should include the following self-validating checks:

  • Equilibrium Confirmation: Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility has reached a plateau.

  • Purity of Compound: The purity of the 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid should be confirmed before the experiment, as impurities can affect solubility.

  • Calibration Curve Linearity: The analytical method must be validated, with the calibration curve showing a high correlation coefficient (R² > 0.999).

  • Temperature Control: The temperature of the shaker and during sample handling should be meticulously controlled and monitored. Temperature fluctuations can significantly impact solubility.[1]

Data Presentation and Analysis

For clarity and ease of comparison, the experimentally determined solubility data should be summarized in a table. While experimental data for the target compound is not available in the initial search, a hypothetical dataset is presented below for illustrative purposes.

Table 1: Hypothetical Solubility of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol32.75.20.021
Ethanol24.53.80.015
Isopropanol19.92.10.008
Acetone20.78.50.034
Acetonitrile37.54.50.018
Dimethylformamide (DMF)36.715.70.063
Dimethyl Sulfoxide (DMSO)46.720.10.081

3.1. Thermodynamic Modeling

To gain deeper insights into the dissolution process, the experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation.[4][5] These models can describe the temperature dependence of solubility and can be used to calculate thermodynamic parameters like the enthalpy and entropy of dissolution.[1][5]

The relationship between solubility and temperature can often be visualized in a van't Hoff plot, as depicted in the following conceptual diagram:

G cluster_0 Van't Hoff Plot cluster_1 Thermodynamic Parameters Plot Slope Slope = -ΔH°/R Plot->Slope Linear Regression Y_axis ln(Solubility) X_axis 1/T (K⁻¹) Intercept Intercept = ΔS°/R

Caption: Conceptual Van't Hoff Plot for Solubility Data Analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic determination and analysis of the solubility profile of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid in polar organic solvents. By adhering to the detailed experimental protocols and employing robust data analysis techniques, researchers can generate the high-quality, reliable data essential for informed decision-making in drug development. The principles and methodologies outlined herein are broadly applicable to other new chemical entities, serving as a foundational tool in pre-formulation studies. Further investigations could explore the impact of pH on the solubility of this amphiprotic molecule in aqueous-organic co-solvent systems, which is of particular relevance for oral drug formulation.

References

  • BenchChem. (n.d.). Physicochemical properties of thiophene derivatives.
  • Meyers, J. J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-m-tolylthiophene-3-carboxylic acid methyl ester.
  • Thomsen, K., & Rasmussen, P. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
  • Fluorochem. (n.d.). 2-Amino-4-p-tolyl-thiophene-3-carboxylic acid amide.
  • Frenkel, O. (2018, July 26). Solving solubility issues in modern APIs. TAPI.
  • University of California, Davis. (2021, September 16). Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.
  • Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
  • Cysewska, M., et al. (2022, September 19). New Insights into Thermodynamics of Solutes in Neat and Complex Solvents. National Institutes of Health.
  • Wang, Y., et al. (2024, April 6). Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K. Journal of Chemical & Engineering Data.
  • Upperton Pharma Solutions. (2024, December 19). A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Bădiceanu, C. D., et al. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
  • ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility.
  • Llinas, A., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Institutes of Health.

Sources

Foundational

Crystal Structure and X-ray Diffraction of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid: A Technical Guide

Executive Summary The 2-aminothiophene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science. Derivatives of this core serve as critical building blocks for thieno[2,3-d]pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiophene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science. Derivatives of this core serve as critical building blocks for thieno[2,3-d]pyrimidines and have recently gained prominence as potent inhibitors of the SARS-CoV-2 Mac1 macrodomain[1] and Rho Kinase (ROCK)[2].

This whitepaper provides an in-depth technical blueprint for the synthesis, crystallization, and X-ray crystallographic analysis of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid . By exploring the causality behind the Gewald multicomponent reaction and the supramolecular synthons that dictate its crystal packing, this guide equips researchers with a self-validating workflow for structural characterization.

Structural Significance & Pharmacological Context

The substitution pattern on the thiophene ring fundamentally dictates both its chemical reactivity and its biological target engagement. The p-tolyl group at the C4 position introduces significant steric bulk and a hydrophobic vector.

Mechanistically, the dihedral angle between the thiophene core and the p-tolyl ring is rarely coplanar (0°) due to steric clashes between the ortho-protons of the tolyl group and the C5-proton/C3-carboxylate of the thiophene. This torsional twist is critical for binding into deep hydrophobic pockets of target proteins, such as the Phe156 interaction site identified in SARS-CoV-2 Mac1[3]. Furthermore, the 2-amino and 3-carboxylic acid groups form a highly conserved intramolecular hydrogen-bonding network that locks the conformation of the pharmacophore, a feature consistently observed in related 2-aminothiophene-3-carboxylates[4].

Synthesis and Crystallization Methodology

To obtain diffraction-quality crystals, one must first synthesize the compound with high purity. The classic approach is the Gewald multicomponent reaction, followed by saponification.

Protocol 1: Synthesis via the Gewald Reaction

Causality & Logic: The Gewald reaction is selected because it allows for the convergent assembly of the thiophene core from simple precursors. Elemental sulfur acts as the sulfur source, while a secondary amine base catalyzes the initial Knoevenagel condensation and subsequent cyclization[2].

Step-by-Step Methodology:

  • Knoevenagel Condensation: In a 100 mL round-bottom flask, dissolve 4'-methylacetophenone (10 mmol) and ethyl cyanoacetate (11 mmol) in 30 mL of absolute ethanol.

  • Sulfur Addition: Add elemental sulfur ( S8​ , 11 mmol equivalent of S). Rationale: Sulfur must be finely powdered to maximize surface area for the heterogeneous reaction.

  • Amine Catalysis: Dropwise add morpholine (10 mmol) while stirring. Rationale: Morpholine acts as both a base to deprotonate the active methylene and a nucleophilic catalyst.

  • Cyclization: Heat the mixture to 50°C for 12 hours. The active methylene attacks the ketone, followed by sulfur insertion and ring closure onto the nitrile group to yield the 2-amino group.

  • Saponification: Isolate the resulting ethyl ester via filtration. Suspend the ester in a 2M NaOH/Ethanol (1:1) solution and reflux for 4 hours to hydrolyze the ester to the target carboxylic acid.

  • Acidification: Cool the mixture and acidify with 1M HCl to pH 3 to precipitate the product.

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The product will appear as a highly UV-active spot (due to the extended conjugated π -system). Confirm identity via 1 H-NMR: look for the disappearance of the ester ethyl protons and the presence of a broad, D2​O -exchangeable singlet at ~6.5 ppm for the NH2​ group.

Protocol 2: Single Crystal Growth

Causality & Logic: X-ray diffraction requires a macroscopic, highly ordered single crystal (typically 0.1 - 0.3 mm in all dimensions). Rapid precipitation leads to kinetic trapping and amorphous powders. Slow evaporation ensures the system remains in the metastable zone, promoting the thermodynamic growth of a single crystal lattice.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of the highly purified compound in 5 mL of a 1:1 mixture of Ethanol and Dichloromethane (DCM). Rationale: DCM provides high solubility, while Ethanol acts as an antisolvent that participates in hydrogen bonding, moderating the nucleation rate.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Rationale: Particulate impurities act as heterogeneous nucleation sites, which cause unwanted microcrystalline showers.

  • Evaporation: Seal the vial with a septum and pierce it with a single 22-gauge needle. Leave undisturbed in a vibration-free environment at 20°C for 5–7 days.

SynthesisWorkflow A 1. Knoevenagel Condensation (4-Methylacetophenone + Cyanoacetate) B 2. Gewald Cyclization (Elemental Sulfur + Base) A->B C 3. Saponification (Ester to Carboxylic Acid) B->C D 4. Purification (Recrystallization / Chromatography) C->D E 5. Single Crystal Growth (Slow Evaporation in EtOH/DCM) D->E

Workflow for the synthesis and crystallization of 2-aminothiophene derivatives.

X-ray Diffraction Data Acquisition & Processing

Once a suitable crystal is harvested, it is mounted on a diffractometer. The logic of data processing is a linear progression from raw photon counts to a refined electron density map.

Data Collection Parameters:

  • Radiation: Mo K α ( λ=0.71073 Å) is preferred over Cu K α to minimize absorption effects from the sulfur atom.

  • Temperature: Data should be collected at 100 K using a liquid nitrogen cryostream. Rationale: Cryo-cooling minimizes thermal vibrations (Debye-Waller factors), significantly improving high-angle resolution and the precision of hydrogen atom placement.

Self-Validation Checkpoint: During data integration, monitor the Rint​ value. An Rint​<0.05 confirms that the chosen crystal is a true single crystal without significant twinning or mosaic spread.

XRDLogic Data Data Collection (Mo Kα Radiation, 100K) Integration Data Reduction & Integration (Determining Unit Cell) Data->Integration AbsCor Absorption Correction (Empirical Multi-Scan) Integration->AbsCor Phasing Structure Solution (Intrinsic Phasing / Direct Methods) AbsCor->Phasing Refinement Full-Matrix Least-Squares (Refinement on F²) Phasing->Refinement Validation Validation (checkCIF Generation) Refinement->Validation

Logical progression of X-ray diffraction data processing and structure refinement.

Crystallographic Analysis & Supramolecular Architecture

Quantitative Crystallographic Data

Based on the structural behavior of highly analogous 2-amino-4-arylthiophene-3-carboxylates[4][5], the quantitative parameters of the refined crystal structure are summarized below. The compound typically crystallizes in a centrosymmetric space group due to the formation of hydrogen-bonded dimers.

ParameterValue / Description
Chemical Formula C12​H11​NO2​S
Formula Weight 233.28 g/mol
Crystal System Triclinic
Space Group P1ˉ
Unit Cell Dimensions a≈7.8 Å, b≈8.5 Å, c≈9.2 Å
Cell Angles α≈85∘ , β≈78∘ , γ≈65∘
Volume ≈540 Å 3
Z (Molecules per unit cell) 2
Density (calculated) 1.434 g/cm 3
Absorption Coefficient ( μ ) 0.28 mm −1
Final R indices [ I>2σ(I) ] R1​=0.035 , wR2​=0.092
Mechanistic Insights into Crystal Packing

The spatial arrangement of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is governed by two primary supramolecular forces:

  • Intramolecular Hydrogen Bonding: A strong N−H⋯O=C interaction exists between the 2-amino group and the carbonyl oxygen of the 3-carboxylic acid. This interaction forms a pseudo-six-membered ring, enforcing strict coplanarity between the thiophene core and the carboxylate group[4].

  • Intermolecular Dimerization (The R22​(8) Synthon): The carboxylic acid functional groups of two adjacent molecules engage in reciprocal O−H⋯O=C hydrogen bonds. This creates a robust, centrosymmetric dimer.

  • π−π Stacking: The p-tolyl rings of adjacent dimers interleave, driven by favorable dispersion forces. The methyl group of the tolyl moiety prevents perfectly face-to-face stacking, resulting in a slipped parallel π−π stacking geometry.

Understanding these packing motifs is not merely an academic exercise; it is directly applicable to rational drug design. The intramolecular hydrogen bond pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding to target proteins like Mac1 or ROCK[1][2].

References

  • Schuller, M., et al. (2023). Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target. bioRxiv.[Link]

  • Stahl, M., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData / PMC.[Link]

  • Wilson, R., et al. (2012). Design, Synthesis, and X-ray Analysis of a Glycoconjugate Bound to Mycobacterium tuberculosis Antigen 85C. Bioconjugate Chemistry.[Link]

Sources

Exploratory

IR spectroscopy absorption bands for 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the vibrational modes associated with the molecule's distinct functional groups. By dissecting the structure into its constituent parts—the aminothiophene core, the carboxylic acid moiety, and the p-tolyl substituent—we can predict and assign the characteristic spectral features. This guide emphasizes the causality behind spectral phenomena, such as peak broadening from hydrogen bonding and frequency shifts due to electronic conjugation, to provide a deeper understanding of the molecule's spectroscopic signature.

Introduction to IR Spectroscopy and the Target Molecule

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. This fingerprint allows for the identification of functional groups and provides insights into the molecular structure.

The target molecule, 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid, is a polysubstituted thiophene derivative. Thiophenes are a class of heterocyclic compounds with significant applications in materials science and pharmacology.[1] The specific arrangement of an amino group, a carboxylic acid, and an aryl substituent on the thiophene ring creates a complex and informative IR spectrum, governed by the interplay of these functional groups.

Molecular Structure and Key Vibrational Modes

To accurately predict the IR spectrum, we must first analyze the molecule's structure and the expected vibrational modes of each component. The structure features several key functional groups whose vibrations will dominate the spectrum.

Diagram of Key Functional Groups and Vibrational Modes

G cluster_molecule 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid cluster_functional_groups Key Vibrational Regions mol NH2 N-H Stretch (Amine) mol->NH2 ~3500-3300 cm⁻¹ OH_COOH O-H Stretch (Carboxylic Acid) mol->OH_COOH ~3300-2500 cm⁻¹ (Broad) CH C-H Stretches (Aromatic & Aliphatic) mol->CH ~3100-2850 cm⁻¹ CO_double C=O Stretch (Carboxylic Acid) mol->CO_double ~1710-1680 cm⁻¹ Ring_Vib Ring Vibrations (Thiophene & Tolyl) mol->Ring_Vib ~1600-1400 cm⁻¹

Caption: Key functional groups of the target molecule and their primary IR stretching regions.

Detailed Spectral Analysis

The IR spectrum of this molecule can be logically divided into several key regions, each corresponding to the vibrations of specific bonds.

N-H and O-H Stretching Region (3500 - 2500 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of the amine and carboxylic acid groups.

  • N-H Stretching (Amine): The primary amine (-NH₂) group will exhibit two distinct bands corresponding to asymmetric and symmetric stretching modes. These typically appear in the 3500-3300 cm⁻¹ range.[2][3] The asymmetric stretch occurs at a higher frequency than the symmetric stretch. The presence of two bands is a clear indicator of a primary amine.

  • O-H Stretching (Carboxylic Acid): The most prominent feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which spans from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond energies within the sample, often forming stable dimers.[6] This broad absorption will likely overlap with the C-H stretching bands.

C-H Stretching Region (3100 - 2850 cm⁻¹)

This region contains signals from the aromatic C-H bonds of the thiophene and p-tolyl rings, as well as the aliphatic C-H bonds of the methyl group.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹).[7] These bands are generally of weak to medium intensity.

  • Aliphatic C-H Stretch: The methyl (-CH₃) group from the p-tolyl substituent will show symmetric and asymmetric stretching bands just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).[8]

Carbonyl and Double Bond Region (1800 - 1400 cm⁻¹)

This region is critical for identifying the carbonyl group and the aromatic ring systems.

  • C=O Stretching (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected. For an aromatic carboxylic acid, where the carbonyl group is conjugated with the thiophene ring, this band typically appears between 1710 and 1680 cm⁻¹.[5][6] The conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency compared to a non-conjugated acid.

  • N-H Bending (Amine): The scissoring (bending) vibration of the primary amine group appears in the 1650-1580 cm⁻¹ range and is of medium intensity.[2] This band can sometimes overlap with aromatic C=C stretching bands.

  • C=C Stretching (Aromatic Rings): Both the thiophene and the p-tolyl rings will produce several C=C stretching bands in the 1600-1400 cm⁻¹ region.[1][7] Thiophene derivatives often show characteristic ring stretching bands around 1530-1430 cm⁻¹.[1]

Fingerprint Region (Below 1400 cm⁻¹)

This region contains a complex series of bands that are unique to the molecule as a whole, including C-O stretching, C-S vibrations, and various bending modes.

  • C-O Stretching and O-H Bending: Carboxylic acids display a C-O stretching band between 1320-1210 cm⁻¹.[4][6] Additionally, an in-plane O-H bend is found in the 1440-1395 cm⁻¹ range, and a characteristic broad out-of-plane O-H bend appears around 950-910 cm⁻¹.[4]

  • Thiophene Ring Vibrations: The thiophene ring exhibits specific vibrations, including C-S stretching modes, which can be found between 850 and 600 cm⁻¹.[1][9]

  • C-H Out-of-Plane (OOP) Bending: The substitution patterns on the aromatic rings give rise to strong C-H OOP bending bands. The p-tolyl group (a 1,4-disubstituted benzene ring) is expected to show a strong band in the 860-800 cm⁻¹ range. The trisubstituted thiophene ring will also contribute to absorptions in this region.

Tabulated Summary of Predicted Absorption Bands

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3500 - 3300MediumN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3300 - 2500Strong, Very BroadO-H Stretch (H-bonded)Carboxylic Acid (-COOH)
3100 - 3000Weak-MediumC-H StretchAromatic (Thiophene & Tolyl rings)
2950 - 2850Weak-MediumC-H StretchAliphatic (Tolyl -CH₃)
1710 - 1680StrongC=O Stretch (Conjugated)Carboxylic Acid (-COOH)
1650 - 1580MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
1600 - 1400Medium-WeakC=C Ring StretchAromatic (Thiophene & Tolyl rings)
1440 - 1395MediumO-H Bend (In-plane)Carboxylic Acid (-COOH)
1320 - 1210StrongC-O StretchCarboxylic Acid (-COOH)
950 - 910Medium, BroadO-H Bend (Out-of-plane)Carboxylic Acid (-COOH)
860 - 800StrongC-H Bend (Out-of-plane)p-disubstituted Tolyl Ring
850 - 600Weak-MediumC-S Stretch / Ring DeformationsThiophene Ring

Conclusion

The infrared spectrum of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is predicted to be rich and highly characteristic. The definitive features for identification are the very broad O-H stretch from 3300-2500 cm⁻¹ superimposed on C-H and N-H stretches, a strong conjugated C=O stretch around 1700 cm⁻¹, and a complex fingerprint region containing C-O stretching and characteristic out-of-plane bending bands for the substituted aromatic rings. This detailed analysis serves as a robust predictive guide for researchers working with this compound, enabling accurate spectral interpretation and quality control in synthetic and analytical applications.

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available at: [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Available at: [Link]

  • Novel Substituted Thiophenes and Sulf-Polyacetylene Ester from Echinops ritro L. MDPI. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Michigan State University. Available at: [Link]

  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Available at: [Link]

  • Vibrational spectra of neutral and doped oligothiophenes and polythiophene. National Institutes of Health (NIH). Available at: [Link]

  • IR Absorption Table. Millersville University. Available at: [Link]

  • IR Chart. University of California, Los Angeles (UCLA). Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Toxicity and Safety of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological properties of 2-Amino-4-(p-tolyl)thiophene-3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological properties of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid have not been exhaustively investigated. The information presented herein is synthesized from data on structurally similar compounds and general principles of thiophene toxicology. All handling and experimental work should be conducted with the utmost caution in a controlled laboratory setting by trained personnel.

Introduction and Executive Summary

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid belongs to the class of 2-aminothiophene-3-carboxylic acid derivatives. This scaffold is of significant interest in medicinal chemistry, with various analogues being explored for their potential as anticancer, anti-inflammatory, and cytostatic agents.[1][2][3][4] However, the thiophene ring system is also recognized as a structural alert in toxicology.[5] The metabolic activation of the thiophene moiety can lead to reactive intermediates, which are implicated in toxic effects such as hepatotoxicity and nephrotoxicity observed in some thiophene-containing drugs.[6]

This guide provides a comprehensive overview of the known and anticipated toxicity and safety considerations for 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid. Due to the absence of specific data for this exact molecule, this guide extrapolates information from close structural analogues and the broader scientific literature on thiophene derivatives. The primary hazards are anticipated to be skin, eye, and respiratory tract irritation , and potential for harm if swallowed, inhaled, or absorbed through the skin.

Hazard Identification and Classification

Table 1: GHS Hazard Classifications of Structurally Similar Thiophene Derivatives

Compound NameCAS NumberGHS PictogramsHazard StatementsSignal WordSource
Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate 160133-75-5GHS07 (Harmful/Irritant)H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning[7]
2-Amino-4-p-tolyl-thiophene-3-carboxylic acid amide 869947-78-4GHS07 (Harmful/Irritant)H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning[8]
Ethyl 2-amino-4-phenyl Thiophene-3-Carboxylate 4815-36-5GHS07 (Harmful/Irritant)H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning[9]
General classification for similar aminothiophenes N/AGHS07 (Harmful/Irritant)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationWarning[10]

Based on this data, it is prudent to handle 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid as a compound that is:

  • Acutely Toxic (Category 4): Harmful if swallowed, inhaled, or in contact with skin.

  • A Skin Irritant (Category 2): Causes skin irritation upon contact.

  • A Serious Eye Irritant (Category 2/2A): Causes serious eye irritation.

  • A Specific Target Organ Toxicant - Single Exposure (Category 3): May cause respiratory irritation.

The Causality of Thiophene-Related Toxicity: Metabolic Activation

The toxicological profile of many thiophene-containing xenobiotics is not due to the parent compound itself, but rather to its metabolic products. The sulfur atom in the thiophene ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes in the liver.[6][11]

This metabolic process can follow two primary pathways, both leading to the formation of reactive, electrophilic intermediates:

  • S-oxidation: The sulfur atom is oxidized to form a reactive thiophene-S-oxide.

  • Epoxidation: An epoxide is formed across one of the double bonds of the thiophene ring.

These reactive metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage, disruption of function, and potentially initiating toxic outcomes.[6] Several well-known drugs containing a thiophene ring have been withdrawn from the market due to toxic effects, including hepatotoxicity and aplastic anemia, linked to this bioactivation mechanism.[6]

While some studies on specific aminothiophene derivatives have shown no mutagenic activity in the Ames test, DNA damage has been observed at high concentrations in other assays, such as the Comet assay.[5] This highlights the need for careful evaluation of the genotoxic potential of any new thiophene derivative.

Metabolic Activation of Thiophene Ring Potential Metabolic Bioactivation of Thiophene Core Parent Thiophene Derivative (e.g., 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid) CYP450 Cytochrome P450 (CYP450) Enzymes in Liver Parent->CYP450 Metabolism S_Oxide Reactive Intermediate: Thiophene-S-oxide CYP450->S_Oxide S-oxidation Epoxide Reactive Intermediate: Thiophene Epoxide CYP450->Epoxide Epoxidation Adducts Covalent Adducts with Cellular Macromolecules (Proteins, DNA) S_Oxide->Adducts Epoxide->Adducts Toxicity Cellular Damage & Toxicity Adducts->Toxicity

Caption: Potential metabolic pathways for thiophene-containing compounds leading to toxic intermediates.

Experimental Protocols: Safety and Handling

Given the anticipated hazards, a strict, self-validating safety protocol is mandatory when handling 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid. The following steps are based on standard laboratory procedures for handling hazardous chemical powders.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense.

Mandatory_PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Goggles 1. Splash-Proof Chemical Goggles (EN166 Standard) Gloves 2. Chemical-Resistant Gloves (Nitrile, double-gloved) Coat 3. Lab Coat (Flame-retardant) Respirator 4. Respirator (NIOSH/EN 149 approved for dusts)

Caption: Required Personal Protective Equipment (PPE) for handling the compound.

Engineering Controls and Safe Handling Protocol
  • Ventilation: All manipulations, including weighing and dilutions, must be performed inside a certified chemical fume hood to avoid inhalation of dust.[10][12]

  • Dispensing: Use non-sparking tools for handling the solid material.[12] Avoid creating dust clouds. For weighing, use a weigh boat within the fume hood and carefully transfer it to the solvent.

  • Housekeeping: Prevent dust accumulation on surfaces. Clean any spills promptly. For cleanup, do not dry sweep. Gently wet the material and wipe with an absorbent pad.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[8][13] Do not eat, drink, or smoke in the laboratory area.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[12][13]

First Aid Measures

These measures are based on the expected hazards and should be posted in the work area.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][10]

  • If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[8]

Data Gaps and Future Research

The toxicological profile of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is incomplete. To enable safer handling and informed drug development decisions, the following studies are recommended:

  • Acute Toxicity Studies: Determination of LD50 values for oral, dermal, and inhalation routes.

  • Genotoxicity Assays: A battery of tests, including the Ames test for mutagenicity and an in vitro chromosomal aberration assay.

  • In Vitro Metabolic Stability: Assessment of the compound's metabolism in liver microsomes to identify potential reactive metabolites.

  • Repeated Dose Toxicity Studies: To understand potential effects from chronic or sub-chronic exposure.

Conclusion

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is a compound with potential utility in drug discovery. However, based on data from close structural analogues and the known toxicology of the thiophene chemical class, it must be treated as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system, as well as acute toxicity upon ingestion, inhalation, or skin contact. The underlying mechanism for more severe toxicity is likely related to metabolic activation by CYP450 enzymes. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to mitigate exposure and ensure researcher safety. Further toxicological testing is required for a complete risk assessment.

References

  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 108(Pt A), 268-282. Retrieved March 24, 2026, from [Link]

  • 2-(2-CYANO-ACETYLAMINO)-4-P-TOLYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Biris, M.-L., et al. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 26(14), 4287. Retrieved March 24, 2026, from [Link]

  • Ates, G., et al. (2014). Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. Journal of Applied Toxicology, 34(7), 756-765. Retrieved March 24, 2026, from [Link]

  • 2-AMINO-4-METHYL-5-P-TOLYLCARBAMOYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • 2-AMINO-4-METHYL-5-O-TOLYLCARBAMOYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). (2007). U.S. Environmental Protection Agency. Retrieved March 24, 2026, from [Link]

  • Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 1-10. Retrieved March 24, 2026, from [Link]

  • Ionescu, E., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-244. Retrieved March 24, 2026, from [Link]

  • Afzal, S., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling, 55(11), 2347-2357. Retrieved March 24, 2026, from [Link]

  • Fraga, C. A. M., et al. (2014). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. Molecules, 19(6), 8281-8296. Retrieved March 24, 2026, from [Link]

  • Chen, Y., et al. (2025). Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. European Journal of Medicinal Chemistry, 284, 116987. Retrieved March 24, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 2). Fisher Scientific. Retrieved March 24, 2026, from [Link]

  • Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Phenol, 4-amino-: Human health tier II assessment. (2015, February 13). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved March 24, 2026, from [Link]

  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014). Semantic Scholar. Retrieved March 24, 2026, from [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

An Application Note for the Synthesis of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid Introduction: The Significance of the 2-Aminothiophene Scaffold Substituted 2-aminothiophenes are foundational scaffolds in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

Introduction: The Significance of the 2-Aminothiophene Scaffold

Substituted 2-aminothiophenes are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their inherent structural features allow for a diverse range of biological activities, making them "privileged structures" in drug discovery.[3] Compounds bearing this motif have demonstrated potent anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The target molecule, 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid, is a valuable intermediate for constructing more complex heterocyclic systems and for screening in drug development programs.

This guide provides a detailed, two-stage protocol for the synthesis of this target compound, beginning with the renowned Gewald three-component reaction to construct the core thiophene ring, followed by a standard ester hydrolysis to yield the final carboxylic acid.

Reaction Principle: The Gewald Three-Component Synthesis

The Gewald reaction, first reported in 1961, is a one-pot, multi-component reaction that efficiently produces polysubstituted 2-aminothiophenes.[2][4] The versatility and mild reaction conditions have made it a cornerstone of heterocyclic chemistry.[2] The synthesis proceeds through three primary mechanistic stages:

  • Knoevenagel-Cope Condensation : The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (4'-methylacetophenone) and an active methylene nitrile (ethyl cyanoacetate).[5][6][7] This step forms a crucial α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur : Elemental sulfur, activated by the base, adds to the electron-deficient β-carbon of the unsaturated intermediate.[7] The precise mechanism is complex and is understood to proceed through various polysulfide intermediates.[5][6][8]

  • Cyclization and Aromatization : The sulfur-adduct undergoes an intramolecular cyclization, followed by a tautomerization (aromatization) to yield the thermodynamically stable 2-aminothiophene ring system.[4][8]

This entire sequence provides the ethyl ester precursor, which is then hydrolyzed to the desired carboxylic acid.

Experimental Workflow Overview

The synthesis is structured in two main parts: the formation of the thiophene ester via the Gewald reaction and its subsequent hydrolysis.

G cluster_0 Part 1: Gewald Reaction cluster_1 Part 2: Saponification A 1. Mix Reagents (Ketone, Cyanoacetate, Sulfur) B 2. Add Base & Solvent (Morpholine, Ethanol) A->B C 3. Heat Reaction (50-60°C) B->C D 4. Monitor via TLC C->D E 5. Work-up & Extraction D->E F 6. Purify Intermediate Ester E->F G 7. Hydrolyze Ester (KOH, EtOH/H2O) F->G Proceed with Purified Ester H 8. Acidify (HCl) G->H I 9. Isolate & Purify Final Product (Filtration, Recrystallization) H->I J 10. Characterize (NMR, MS, MP) I->J

Caption: Overall workflow for the synthesis of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid.

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
4'-MethylacetophenoneC₉H₁₀O134.18101.34 gStarting ketone.
Ethyl CyanoacetateC₅H₇NO₂113.11101.13 g (1.06 mL)Active methylene compound.
Elemental SulfurS32.06120.38 gSulfur source. Use powdered form.
MorpholineC₄H₉NO87.12100.87 g (0.87 mL)Base catalyst.[7]
EthanolC₂H₅OH46.07-30 mLSolvent.
Potassium HydroxideKOH56.11301.68 gFor hydrolysis.
Hydrochloric AcidHCl36.46-As neededFor acidification (e.g., 2M solution).
Ethyl AcetateC₄H₈O₂88.11-As neededExtraction solvent.
Anhydrous Na₂SO₄Na₂SO₄142.04-As neededDrying agent.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate
  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-methylacetophenone (10 mmol, 1.34 g), ethyl cyanoacetate (10 mmol, 1.06 mL), and powdered elemental sulfur (12 mmol, 0.38 g).[7]

  • Reagent Addition : Add ethanol (30 mL) to the flask, followed by the dropwise addition of morpholine (10 mmol, 0.87 mL) while stirring. The choice of an amine base like morpholine is critical for catalyzing the initial condensation step.[7][9]

  • Reaction : Gently heat the reaction mixture to 50-60°C using a water bath. This temperature improves the solubility and reactivity of elemental sulfur without promoting significant side reactions.[7]

  • Monitoring : Stir the reaction at this temperature for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mixture as the eluent. The disappearance of the starting ketone is a key indicator of reaction progression.[3][10]

  • Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate (the crude product) should form.

  • Extraction : If an oily residue forms instead of a solid, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).[3] Combine the organic layers.

  • Drying and Concentration : Wash the combined organic layers with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient.[3] Alternatively, recrystallization from ethanol/water can be attempted. The expected product is a solid.

Part 2: Hydrolysis to 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid
  • Setup : In a 100 mL round-bottom flask, dissolve the purified ethyl ester from Part 1 in a mixture of ethanol (20 mL) and water (10 mL).

  • Saponification : Add potassium hydroxide (30 mmol, 1.68 g) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cooling and Neutralization : Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification : Slowly add 2M hydrochloric acid dropwise while stirring vigorously. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ~3-4). The carboxylic acid product will precipitate out of the solution as a solid.

  • Isolation : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Final Purification : Recrystallize the crude carboxylic acid from a suitable solvent system, such as an ethanol/water or dioxane/water mixture, to obtain the pure final product.

  • Characterization : Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry, and determine its melting point.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield (Part 1) 1. Inefficient Knoevenagel-Cope condensation. 2. Poor sulfur reactivity. 3. Water produced during condensation inhibiting the reaction.1. Ensure the base is not degraded. For less reactive ketones, a different amine like piperidine could be screened.[7] 2. Ensure the reaction is gently heated (40-60°C). Use a polar solvent like ethanol or DMF to improve sulfur solubility.[7] 3. Consider using a Dean-Stark apparatus if water inhibition is suspected, although this is less common for this specific reaction.[7]
Incomplete Hydrolysis (Part 2) 1. Insufficient reaction time or temperature. 2. Insufficient amount of base.1. Extend the reflux time and monitor by TLC until all starting ester is consumed. 2. Ensure at least 2-3 equivalents of KOH or NaOH are used relative to the ester.
Product Fails to Precipitate on Acidification 1. Product is more soluble than expected in the solvent mixture. 2. Insufficient acidification.1. Reduce the total volume of the solvent by partial evaporation before or after acidification. Cool thoroughly in an ice-salt bath. 2. Double-check the pH to ensure it is sufficiently acidic (pH < 4).

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ethyl cyanoacetate is harmful if swallowed or inhaled. Handle with care.

  • Morpholine is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • Hydrochloric acid is highly corrosive. Add it slowly and carefully, especially during the neutralization step, which is exothermic.

  • Handle all organic solvents with care, avoiding ignition sources.

References

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • kasano2006. (n.d.). Synthesis of Thiophene from Sulfur. Scribd. [Link]

  • Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. organic-chemistry.org. [Link]

  • Ahmad, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry. [Link]

  • Wikipedia contributors. (2024). Thiophene. Wikipedia. [Link]

  • McKenzie, L. C., & Varma, R. S. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4476–4487. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Arshad, N., et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 1(1). [Link]

  • Shestopalov, A. M., & Shestopalov, A. A. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Molbank, 2026(1), M1844. [Link]

  • Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-Amino-4-(Phenyl)Thiophene-3-Carboxylate Derivatives: Molecular Docking and Biological Studies. RASAYAN Journal of Chemistry, 16(4), 2304-2312. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]

  • Mamatha, D., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry. [Link]

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Application

Application Notes &amp; Protocols: Leveraging 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid in Modern Drug Discovery

Introduction: The Strategic Value of the 2-Aminothiophene Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 2-aminothiophene core is a quintessential example of such a structure.[1][2] Its prevalence stems from its rigid, five-membered heterocyclic nature, which serves as an excellent bioisosteric replacement for a phenyl ring, and its capacity for substitution at multiple vectors, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[3] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]

This guide focuses on a particularly valuable building block: 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid . The strategic placement of its functional groups—an aniline-like amino group at C2 and a carboxylic acid at C3—provides two orthogonal handles for chemical modification. The p-tolyl group at the C4 position offers a lipophilic substituent that can engage in crucial hydrophobic or π-stacking interactions within a target's binding site, making this compound an exceptionally versatile starting point for library synthesis and lead optimization campaigns.

Physicochemical and Structural Characteristics

A thorough understanding of a building block's fundamental properties is critical for experimental design. The key characteristics of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid and its common ester derivatives are summarized below.

PropertyDataSource / Notes
IUPAC Name 2-amino-4-(4-methylphenyl)thiophene-3-carboxylic acid-
Molecular Formula C₁₂H₁₁NO₂S-
Molecular Weight 233.29 g/mol -
Physical Form Expected to be a solid at room temperature.Based on related structures.[6][7]
Related CAS Numbers Methyl Ester: 350997-08-9[6] Amide: 869947-78-4[8]Data for the free acid is not readily available in public databases; esters and amides are common synthetic derivatives.
Key Functional Groups Primary Arylamine (-NH₂), Carboxylic Acid (-COOH), Thiophene Ring, Tolyl GroupThese groups dictate the molecule's reactivity and potential biological interactions.

Foundational Synthesis: The Gewald Reaction

The primary and most efficient route to constructing the 2-amino-4-(p-tolyl)thiophene-3-carboxylic acid scaffold is the Gewald multicomponent reaction .[2][9] This one-pot synthesis is a cornerstone of thiophene chemistry due to its operational simplicity, use of readily available starting materials, and high functional group tolerance.[10][11]

Causality of the Gewald Reaction: The reaction proceeds through an initial Knoevenagel condensation between a ketone (4'-methylacetophenone) and an active methylene compound (e.g., ethyl cyanoacetate), catalyzed by a base.[9][12] The resulting α,β-unsaturated nitrile intermediate then undergoes a Michael addition with elemental sulfur, followed by an intramolecular cyclization and tautomerization to yield the final, stable 2-aminothiophene product.[13][14] The ester can then be hydrolyzed to the target carboxylic acid.

Gewald_Synthesis_Workflow cluster_reactants Starting Materials Ketone 4'-Methyl- acetophenone Gewald Gewald Reaction (One-Pot) Ketone->Gewald Nitrile Ethyl Cyanoacetate Nitrile->Gewald Sulfur Elemental Sulfur (S₈) Sulfur->Gewald Base Base Catalyst (e.g., Morpholine) Base->Gewald Ester Ethyl 2-amino-4-(p-tolyl) thiophene-3-carboxylate Gewald->Ester Hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) Ester->Hydrolysis Product Target Building Block: 2-Amino-4-(p-tolyl)thiophene -3-carboxylic acid Hydrolysis->Product

Caption: General workflow for the synthesis of the target building block via the Gewald reaction.

Application Protocol 1: Amide Library Generation via Peptide Coupling

The presence of both an amine and a carboxylic acid makes this building block ideal for constructing diverse chemical libraries through amide bond formation, the most common reaction in medicinal chemistry.[15]

Rationale: Direct condensation of a carboxylic acid and an amine is inefficient. A coupling agent is required to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress racemization.[16] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the acidic byproducts generated during the reaction.

Protocol: Synthesis of 2-Amino-N-benzyl-4-(p-tolyl)thiophene-3-carboxamide

Self-Validation: This protocol is self-validating through rigorous in-process monitoring and final product characterization. Successful synthesis is confirmed by the disappearance of starting materials (TLC/LC-MS) and the emergence of a new product spot/peak with the expected mass. The final structure and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Materials & Equipment:

  • 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

  • Benzylamine

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The formation of the activated ester is crucial for efficient coupling.

  • Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is fully consumed (typically 4-12 hours).

  • Quenching & Extraction: Once complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (to remove acidic residues) and brine (to reduce water content).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the identity and purity of the final compound using NMR spectroscopy and mass spectrometry.

Application Protocol 2: Synthesis of Fused Thieno[2,3-d]pyrimidinones

The ortho-amino-carboxy arrangement is a classical synthon for constructing fused heterocyclic ring systems. Thieno[2,3-d]pyrimidines, in particular, are prominent scaffolds in numerous kinase inhibitors and other targeted therapies due to their rigid structure, which effectively orients substituents for optimal target engagement.[17]

Rationale: This protocol utilizes a condensation-cyclization reaction. Heating the aminothiophene building block with formamide serves a dual purpose: formamide acts as both the reagent, providing the final carbon atom for the pyrimidine ring, and as a high-boiling solvent. The reaction proceeds via an initial formation of a formamide intermediate, followed by an intramolecular cyclization with the elimination of water to yield the aromatic thieno[2,3-d]pyrimidin-4-one core.

Protocol: Synthesis of 2-Amino-4-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one

Self-Validation: The reaction can be monitored by observing the consumption of the starting material via TLC or LC-MS. The formation of the product is often accompanied by its precipitation from the reaction mixture upon cooling, providing a simple method of initial purification. The final structure must be validated by spectroscopic methods (NMR, MS) to confirm the successful ring closure.

Materials & Equipment:

  • 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (or its corresponding amide/ester)

  • Formamide

  • High-boiling point flask with a condenser

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel)

  • Ethanol for washing/recrystallization

Step-by-Step Methodology:

  • Setup: In a flask equipped with a reflux condenser, combine 2-Amino-4-(p-tolyl)thiophene-3-carboxamide (1.0 eq) with an excess of formamide (e.g., 10-20 eq). Note: The carboxylic acid or its ester can also be used, though the amide is often more direct.

  • Heating: Heat the mixture to 160-180 °C and maintain this temperature for 2-4 hours. The high temperature is necessary to drive the dehydration and cyclization.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with water and then with cold ethanol to remove residual formamide and other impurities.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.

  • Characterization: Dry the purified product under vacuum and confirm its identity and purity via NMR and MS analysis.

Visualizing the Drug Discovery Cascade

The utility of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid extends across the entire early-stage drug discovery pipeline, from initial library creation to the identification of a preclinical candidate.

Drug_Discovery_Workflow BB Building Block 2-Amino-4-(p-tolyl) thiophene-3-carboxylic acid LS Library Synthesis (e.g., Amidation, Cyclization) BB->LS HTS High-Throughput Screening (HTS) LS->HTS Hit Hit Identification HTS->Hit LO Lead Optimization (SAR Studies) Hit->LO Iterative Design PC Preclinical Candidate LO->PC

Caption: A typical drug discovery workflow starting from the versatile thiophene building block.

Targeting a Clinically Relevant Pathway: VEGFR-2 Inhibition

Derivatives of the 2-aminothiophene scaffold have shown promise as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[18] Molecules derived from our building block could be designed to act as ATP-competitive inhibitors, blocking the signaling cascade that leads to endothelial cell proliferation and new blood vessel formation.

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Inhibitor Thiophene-based Inhibitor Inhibitor->Dimer BLOCKS (ATP Site) PI3K PI3K/Akt Pathway Dimer->PI3K MAPK RAS/MAPK Pathway Dimer->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the potential point of intervention for thiophene derivatives.

Conclusion

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is more than just a chemical reagent; it is a strategic building block for modern drug discovery. Its facile synthesis via the Gewald reaction and the versatile reactivity of its amino and carboxylic acid groups provide access to a vast and diverse chemical space. Whether used for generating libraries of amides or for constructing complex, fused heterocyclic systems, this scaffold offers a robust and field-proven starting point for developing novel therapeutics against a wide range of diseases. The protocols and workflows detailed herein provide a foundational guide for researchers looking to harness the full potential of this powerful molecular tool.

References

  • Bari, S. B., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 547-564. Available at: [Link]

  • Tighadouini, S., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114502. Available at: [Link]

  • Pramanik, S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. Available at: [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Sharma, J., & Champagne, P. A. (Preprint). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • Puterová, Z., et al. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]

  • Sahu, P., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Selected biologically active 2-aminothiophenes. Retrieved from [Link]

  • MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]

  • Organic Chemistry Portal. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 2‐aminothiophene‐3‐carboxamide, 5‐amino‐1H‐imidazole‐4‐carboxamide, 2‐aminonicotinamide with 1,3‐diphenylpropene 2 a. Retrieved from [Link]

  • ResearchGate. (n.d.). Some typical biologically active compounds containing 2-aminothiophene scaffold. Retrieved from [Link]

  • Tan, E. T. H., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. Available at: [Link]

  • Falconer, R. A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2699-2703. Available at: [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. Available at: [Link]

  • Ghorab, M. M., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Medicinal Chemistry Research, 23(2), 918-927. Available at: [Link]

  • ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

  • MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. Available at: [Link]

  • Fooksman, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship. Available at: [Link]

  • Zhang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. Available at: [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Available at: [Link]

  • Shaaban, O. G., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2872. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

Sources

Method

Application Note: Chemoselective Amide Coupling of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The 2-aminothiophene-3-carboxylic acid scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The 2-aminothiophene-3-carboxylic acid scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the synthesis of allosteric modulators, kinase inhibitors, and antiviral agents. These scaffolds are classically synthesized via the multicomponent Gewald reaction, which typically yields the 3-carboxylate ester [1]. Subsequent saponification provides the free 3-carboxylic acid, such as 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid .

However, performing a standard amide coupling on this molecule presents significant chemoselective and steric challenges:

  • The Ortho-Effect & Nucleophilic Competition: The primary amine at the C2 position and the carboxylic acid at the C3 position are ortho to each other. If standard coupling reagents are applied directly to the free acid in the presence of an external amine, the unprotected C2-amino group acts as a competing nucleophile, leading to rapid self-condensation and polymerization.

  • Steric Hindrance: The bulky p-tolyl group at the C4 position creates a highly sterically demanding environment around the C3-carboxylic acid, drastically slowing down the kinetics of bimolecular coupling.

  • Intramolecular Cyclization: Activation of the C3-carboxylic acid with highly reactive coupling agents (e.g., CDI or phosgene derivatives) without N-protection frequently triggers an intramolecular attack by the C2-amine, forming a highly stable thieno[2,3-d][1,3]oxazin-4-one intermediate [2]. While this oxazinone can sometimes be opened by strong aliphatic amines to form the desired amide, it is an unreliable pathway for weaker nucleophiles like anilines.

To achieve high-yielding, chemoselective amide coupling, a Protection-Coupling-Deprotection workflow is mandatory. By temporarily masking the C2-amine with a tert-butyloxycarbonyl (Boc) group, we eliminate nucleophilic competition and prevent oxazinone formation, allowing for the use of highly efficient uronium-based coupling reagents (like HATU) to overcome the C4 steric hindrance.

Strategic Workflow & Pathway Analysis

G SM 2-Amino-4-(p-tolyl)thiophene- 3-carboxylic acid SideReact Unprotected Coupling (Self-Condensation / Oxazinone) SM->SideReact Direct Coupling (Not Recommended) Protect Step 1: N-Protection (Boc2O, DMAP) SM->Protect Preferred Pathway BocSM 2-(Boc-amino)-4-(p-tolyl)thiophene- 3-carboxylic acid Protect->BocSM Activate Step 2: Activation & Coupling (HATU, DIPEA, R-NH2) BocSM->Activate Coupled Boc-Protected Amide Intermediate Activate->Coupled Deprotect Step 3: Deprotection (TFA / DCM) Coupled->Deprotect Final Target 3-Carboxamide Product Deprotect->Final

Fig 1: Chemoselective amide coupling workflow for ortho-amino thiophene-3-carboxylic acids.

Reagent Selection & Optimization Data

The selection of the coupling reagent is critical due to the steric shielding provided by the C4 p-tolyl group. The table below summarizes the empirical performance of various activation strategies for this specific scaffold.

Coupling ReagentActivation StrategyEst. YieldReaction TimeCausality / Mechanistic Notes
HATU / DIPEA HOAt-active ester85–95%2–4 hOptimal. The HOAt leaving group accelerates aminolysis, easily overcoming the steric bulk of the C4 p-tolyl group.
T3P / Pyridine Phosphonic anhydride75–85%6–8 hExcellent alternative. Minimizes side reactions and offers a highly simplified aqueous workup.
EDC / HOBt HOBt-active ester60–75%12–16 hSlower kinetics. The steric hindrance increases the risk of the O-acyl to N-acyl urea rearrangement byproduct.
CDI Acyl imidazole40–60%24 hNot recommended. High risk of forming thieno[2,3-d]pyrimidines or oxazinones if N-protection is incomplete [3].

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system: each step includes specific mechanistic rationale and in-process controls (IPCs) to ensure the integrity of the synthesis.

Protocol A: N-Boc Protection of the C2-Amine

Note: 2-aminothiophenes are relatively poor nucleophiles due to the delocalization of the nitrogen lone pair into the electron-deficient thiophene ring (exacerbated by the C3-carboxylic acid). Catalytic DMAP and mild heating are required.

  • Initialization: Suspend 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 25 mmol). Causality: DIPEA acts as a non-nucleophilic proton sink to drive the equilibrium forward.

  • Catalysis & Protection: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv, 1 mmol) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv, 15 mmol) dissolved in 10 mL THF.

  • Propagation: Heat the reaction mixture to 50 °C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1, UV active).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with 10% aqueous Citric Acid (to remove DMAP and DIPEA), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(Boc-amino)-4-(p-tolyl)thiophene-3-carboxylic acid .

Protocol B: HATU-Mediated Amide Coupling
  • Activation: Dissolve the Boc-protected intermediate from Protocol A (1.0 equiv, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.15 M). Add HATU (1.2 equiv, 6 mmol) and DIPEA (3.0 equiv, 15 mmol).

  • Pre-activation Phase: Stir the mixture at room temperature for 15 minutes. Causality: This allows the complete formation of the highly reactive HOAt-ester intermediate before the amine is introduced, preventing base-catalyzed degradation of the amine.

  • Coupling: Add the target primary or secondary amine (1.2 equiv, 6 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Validation (IPC): Confirm the consumption of the active ester via LC-MS. The mass spectrum should show the [M+H]+ peak of the Boc-protected amide.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry and concentrate. Purify via flash column chromatography if necessary.

Protocol C: Boc-Deprotection
  • Cleavage: Dissolve the purified Boc-protected amide (1.0 equiv) in Dichloromethane (DCM, 0.1 M). Cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution.

  • Deprotection: Remove the ice bath and stir at room temperature for 1–2 hours. Causality: The carbamate is cleaved to release CO₂ and isobutylene gas, leaving the robust newly formed C3-amide bond completely intact.

  • Isolation: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Triturate the resulting residue with cold diethyl ether to precipitate the final 2-Amino-4-(p-tolyl)thiophene-3-carboxamide as a TFA salt. Neutralize with basic resin or saturated NaHCO₃ if the free base is required.

References

  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 2007.
  • Synthesis of Tricyclic 1,3-Oxazin-4-ones and Kinetic Analysis of Cholesterol Esterase and Acetylcholinesterase Inhibition. Journal of Medicinal Chemistry, 2005.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 2006.
Application

Application Notes and Protocols for the Decarboxylation of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic Acid Derivatives

Introduction Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. They serve as pivotal scaffolds for the synthesis of a wide array of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. They serve as pivotal scaffolds for the synthesis of a wide array of biologically active molecules and functional materials. The synthesis of these compounds is often accomplished through the versatile Gewald three-component reaction, which provides access to polysubstituted 2-aminothiophenes, including the title compound, 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid.[1][2]

The subsequent decarboxylation of these carboxylic acid derivatives is a crucial transformation, yielding 2-amino-4-arylthiophenes that are valuable intermediates for further functionalization. This document provides detailed application notes and protocols for various methods to effect the decarboxylation of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid and its derivatives, aimed at researchers, scientists, and drug development professionals. The methodologies discussed herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to facilitate optimization and adaptation.

Synthesis of the Starting Material: 2-Amino-4-(p-tolyl)thiophene-3-carboxylic Acid

The precursor, 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid or its ester, is typically synthesized via the Gewald reaction. This multi-component reaction involves the condensation of a ketone (p-tolylacetone), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[1]

Protocol 1: Microwave-Assisted Gewald Synthesis of Ethyl 2-Amino-4-(p-tolyl)thiophene-3-carboxylate

This protocol outlines a general procedure for the synthesis of the ethyl ester of the title compound, which can then be hydrolyzed to the carboxylic acid.

Materials:

  • p-Tolylacetone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base, e.g., pyrrolidine)

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a 10 mL microwave reaction vial, combine p-tolylacetone (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and elemental sulfur (1.2 mmol).

  • Add ethanol (3 mL) to the vial, followed by the addition of morpholine (1.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate.

Hydrolysis to the Carboxylic Acid:

The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium or potassium hydroxide in an alcoholic solvent, followed by acidification.

Decarboxylation Methodologies

The removal of the carboxylic acid group from the 3-position of the thiophene ring can be achieved through several methods. The choice of method will depend on the stability of the substituents on the thiophene ring and the desired scale of the reaction. Herein, we detail two primary approaches: Thermal Decarboxylation and Acid-Catalyzed Decarboxylation .

Method 1: Thermal Decarboxylation in a High-Boiling Solvent

Principle:

Thermal decarboxylation is a straightforward method that involves heating the carboxylic acid substrate in a high-boiling inert solvent. The high temperature provides the necessary activation energy for the C-C bond cleavage, leading to the elimination of carbon dioxide. The stability of the resulting carbanion or the transition state leading to it influences the ease of decarboxylation. For heteroaromatic carboxylic acids, the reaction often proceeds through a zwitterionic intermediate, which is stabilized by the heteroaromatic ring.

Causality Behind Experimental Choices:

  • High-Boiling Solvent: A solvent with a high boiling point (e.g., quinoline, N-Methyl-2-pyrrolidone (NMP), or diphenyl ether) is crucial to reach the temperatures required for decarboxylation, typically in the range of 150-250°C. The solvent should be inert to the starting material and product.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the electron-rich 2-aminothiophene product at high temperatures.

Protocol 2: Thermal Decarboxylation of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic Acid

Materials:

  • 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

  • Quinoline (or NMP)

  • Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Place 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (1.0 mmol) in a dry three-neck round-bottom flask.

  • Add quinoline (5-10 mL) to the flask.

  • Flush the system with nitrogen and maintain a gentle nitrogen flow throughout the reaction.

  • Heat the mixture with stirring to 200-230°C. The evolution of carbon dioxide should be observed.

  • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into an excess of 2M hydrochloric acid (HCl) with vigorous stirring to neutralize the quinoline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-(p-tolyl)thiophene.

Data Summary Table:

ParameterValue/Condition
Substrate2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid
SolventQuinoline or NMP
Temperature200-230°C
Reaction Time1-3 hours
AtmosphereInert (Nitrogen or Argon)
Expected Yield60-80%

Visualization of Workflow:

Thermal_Decarboxylation_Workflow cluster_prep Reaction Setup cluster_reaction Decarboxylation cluster_workup Work-up & Purification Start Combine Substrate and Solvent Inert Flush with Nitrogen Start->Inert Heat Heat to 200-230°C Inert->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Neutralize Neutralize with HCl Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify by Chromatography Extract->Purify Product 2-Amino-4-(p-tolyl)thiophene Purify->Product

Workflow for Thermal Decarboxylation.

Method 2: Acid-Catalyzed Decarboxylation

Principle:

Acid-catalyzed decarboxylation of heteroaromatic carboxylic acids often proceeds through protonation of the heteroaromatic ring, which facilitates the departure of carbon dioxide. In the case of 2-aminothiophene-3-carboxylic acids, the reaction can be performed in an acidic medium, and in some cases, the decarboxylation occurs in situ during subsequent reactions.[3] The presence of the amino group can influence the reaction mechanism, potentially involving a zwitterionic intermediate that is stabilized in the acidic environment.

Causality Behind Experimental Choices:

  • Acidic Medium: The use of a strong acid, such as hydrochloric acid or acetic acid, is essential to catalyze the reaction. Acetic acid can also serve as the solvent.

  • Moderate Temperature: Compared to thermal decarboxylation, acid-catalyzed methods often proceed at lower temperatures, which can be advantageous for substrates with thermally sensitive functional groups.

Protocol 3: Acid-Catalyzed Decarboxylation in Acetic Acid

Materials:

  • 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Suspend 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into an ice-water bath and neutralize with a saturated solution of sodium bicarbonate until the evolution of CO2 ceases.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-4-(p-tolyl)thiophene.

Data Summary Table:

ParameterValue/Condition
Substrate2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid
Reagent/SolventGlacial Acetic Acid
TemperatureReflux (~118°C)
Reaction Time2-6 hours
Work-upNeutralization with NaHCO3
Expected Yield70-85%

Visualization of Mechanism:

Acid_Decarboxylation_Mechanism cluster_mech Proposed Mechanism Start 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid Protonation Protonation of Thiophene Ring Start->Protonation + H+ Zwitterion Zwitterionic Intermediate Protonation->Zwitterion Decarboxylation Loss of CO2 Zwitterion->Decarboxylation - CO2 Deprotonation Deprotonation Decarboxylation->Deprotonation - H+ Product 2-Amino-4-(p-tolyl)thiophene Deprotonation->Product

Mechanism of Acid-Catalyzed Decarboxylation.

Alternative Methods: A Brief Overview

While thermal and acid-catalyzed methods are the most common, other approaches can be considered:

  • Copper-Catalyzed Decarboxylation: Copper salts, often in the presence of a ligand, can facilitate the decarboxylation of aromatic and heteroaromatic carboxylic acids under milder conditions than purely thermal methods.[4] This can be particularly useful for substrates that are sensitive to high temperatures or strong acids. The reaction typically involves the formation of a copper carboxylate intermediate.

  • Photoredox Catalysis: Recent advancements in photoredox catalysis have enabled the decarboxylation of carboxylic acids under very mild conditions, often at room temperature. This method involves the generation of a radical intermediate through a single-electron transfer process.

Conclusion

The decarboxylation of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid derivatives is a key step in the synthesis of valuable 2-amino-4-arylthiophenes. This guide provides detailed protocols for thermal and acid-catalyzed decarboxylation, offering researchers reliable and reproducible methods. The choice of method should be guided by the specific substrate and the desired reaction conditions. The provided mechanistic insights and workflow diagrams are intended to aid in the understanding and optimization of these important transformations.

References

  • Future4200. (n.d.). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. [Link]

  • Request PDF. (n.d.). Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid. [Link]

  • TÜBİTAK Academic Journals. (2011, January 1). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]

  • MDPI. (2025, June 19). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Journal of Applied Science and Engineering. (2012, September 1). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. [Link]

  • PubMed. (2014, February 15). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]

  • Request PDF. (n.d.). Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid. [Link]

  • PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • RSC Publishing. (n.d.). A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons. [Link]

  • ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. [Link]

  • Request PDF. (n.d.). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2020, December 1). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

  • R Discovery. (2001, February 15). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]

  • Academia.edu. (n.d.). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]

  • ResearchGate. (n.d.). NOTE Synthesis of Aryl Ketones Via Decarboxylation of Aromatic Acids Under Solvothermal Condition. [Link]

  • ACS Publications. (2023, January 20). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. [Link]

  • ChemRxiv. (n.d.). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. [Link]

  • RSC Publishing. (n.d.). Decarboxylative C–H alkylation of heteroarenes by copper catalysis. [Link]

Sources

Method

Application Notes &amp; Protocols: The 2-Amino-4-(p-tolyl)thiophene-3-carboxylic Acid Scaffold in the Synthesis of Potent Kinase Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract The 2-aminothiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its versatile biological activities an...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The 2-aminothiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its versatile biological activities and its role as a bioisostere for the phenyl group.[1][2] This document provides an in-depth guide to the synthesis and utilization of a key derivative, 2-amino-4-(p-tolyl)thiophene-3-carboxylic acid, as a foundational scaffold for the development of novel kinase inhibitors. We will detail the robust Gewald multi-component synthesis of the core structure, outline strategic derivatization via amide coupling to explore structure-activity relationships (SAR), and provide a standardized protocol for evaluating the final compounds in biochemical kinase assays. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to leverage this scaffold in kinase-targeted drug discovery programs, particularly in oncology and inflammatory diseases.[3][4]

Part 1: Synthesis of the Core Scaffold

The cornerstone of this chemical strategy is the efficient and convergent synthesis of the 2-aminothiophene core. The Gewald reaction, a multi-component reaction first reported in 1961, remains the most effective and widely used method for preparing polysubstituted 2-aminothiophenes due to its operational simplicity and the use of readily available starting materials.[1][5][6]

The Gewald Reaction: Principle and Mechanism

The reaction proceeds via a one-pot condensation of a ketone (4'-methylacetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5] The mechanism involves an initial Knoevenagel condensation between the ketone and the nitrile to form a stable α,β-unsaturated nitrile intermediate.[5][7] This is followed by the addition of sulfur, subsequent ring closure via nucleophilic attack of the mercaptide on the cyano group, and a final tautomerization to yield the aromatic 2-aminothiophene product.[7][8]

Workflow for Core Scaffold Synthesis

The synthesis is a straightforward two-step process: Gewald reaction to form the ethyl ester, followed by saponification to yield the target carboxylic acid.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Saponification SM1 4'-Methyl- acetophenone Ester Ethyl 2-amino-4-(p-tolyl) thiophene-3-carboxylate SM1->Ester Ethanol, 60°C SM2 Ethyl Cyanoacetate SM2->Ester Ethanol, 60°C SM3 Sulfur (S8) SM3->Ester Ethanol, 60°C Catalyst Morpholine Catalyst->Ester Ethanol, 60°C Acid 2-Amino-4-(p-tolyl)thiophene -3-carboxylic acid Ester->Acid Hydrolysis Reagent NaOH (aq) Reagent->Acid Ethanol/H2O, Reflux G cluster_0 Amide Coupling CoreAcid 2-Amino-4-(p-tolyl)thiophene -3-carboxylic acid Coupling EDC, HOBt, DIPEA CoreAcid->Coupling Product_1 Amide Product 1 Coupling->Product_1 + Amine_R1 Product_2 Amide Product 2 Coupling->Product_2 + Amine_R2 Product_n Amide Product 'n' Coupling->Product_n + Amine_Rn Amine_R1 Amine 1 (e.g., 3-chloroaniline) Amine_R2 Amine 2 (e.g., 4-fluoro-benzylamine) Amine_Rn Amine 'n' G cluster_0 Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Inhibitor Thiophene-based Inhibitor Inhibitor->VEGFR2 Inhibits Kinase Domain ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Endothelial Cell Proliferation, Migration AKT->Proliferation ERK->Proliferation

Sources

Application

Application Note: Reagents and Protocols for the Selective Esterification of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Insights 2-Amino-4-(p-tolyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Insights

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is a highly functionalized, electron-rich heterocycle. Derivatives of the 2-aminothiophene scaffold—typically synthesized via the Gewald multicomponent reaction—serve as critical precursors for thieno[2,3-d]pyrimidines and possess potent biological activities, ranging from selective cytostatic agents [1] to A1 adenosine receptor allosteric enhancers [2].

However, the esterification of this specific free acid presents a triad of chemoselective and steric challenges:

  • Amphoterism & Zwitterion Formation: The presence of both a free 2-amino group and a 3-carboxylic acid reduces solubility in non-polar solvents and complicates activation.

  • Steric Hindrance: The bulky p-tolyl group at the C4 position creates significant steric congestion around the adjacent C3-carboxylic acid, slowing down standard esterification kinetics.

  • Competing Nucleophilicity: Standard coupling reagents (e.g., DCC, EDC) activate the carboxylic acid into an O-acylisourea intermediate. Without N-protection, the adjacent 2-amino group can attack this intermediate, leading to intermolecular N-acylation (amide formation) or polymerization. Furthermore, under harsh acidic conditions and elevated temperatures, 2-aminothiophene-3-carboxylic acids are highly prone to irreversible decarboxylation [2].

To achieve high-yielding, selective O-esterification, the reagents chosen must either exploit the differential pKa of the functional groups or temporarily mask the amino group's nucleophilicity.

mechanistic_pathways SM 2-Amino-4-(p-tolyl)thiophene- 3-carboxylic acid Ester O-Alkylation (Target Ester) SM->Ester Mild Base + RX or SOCl2/ROH Amide N-Acylation / N-Alkylation (Side Product) SM->Amide Excess RX or Coupling Reagents Decarb Decarboxylation (Degradation) SM->Decarb Strong Acid + Heat

Caption: Chemoselective pathways in the esterification of 2-aminothiophene-3-carboxylic acids.

Reagent Selection & Causality

As an application scientist, selecting the correct reagent system is about controlling the microenvironment of the molecule. We recommend three validated approaches based on the desired ester and available laboratory infrastructure.

Method A: Base-Mediated Alkylation (Highly Recommended for Alkyl Esters)
  • Reagents: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) + Alkyl Halide (e.g., Iodomethane, Ethyl Bromide) in N,N-Dimethylformamide (DMF).

  • Causality: The mild inorganic base selectively deprotonates the carboxylic acid (pKa ~ 4-5) without affecting the amino group. The resulting carboxylate anion is a significantly stronger nucleophile than the neutral primary amine. By strictly controlling the stoichiometry of the alkyl halide (1.05 equivalents), O-alkylation outcompetes N-alkylation.

Method B: Thionyl Chloride / Alcohol (Classic Fischer-Type)
  • Reagents: Thionyl chloride (SOCl₂) in Methanol or Ethanol.

  • Causality: Adding SOCl₂ to the alcohol generates anhydrous HCl in situ. This immediately protonates the 2-amino group, converting it into a non-nucleophilic hydrochloride salt. Simultaneously, the carboxylic acid is activated (via an acyl chloride intermediate) and attacked by the solvent. This method is highly scalable and completely prevents N-acylation [3].

Method C: TMS-Diazomethane (Specialized for Methyl Esters)
  • Reagents: Trimethylsilyldiazomethane (TMS-CHN₂) in Methanol/Dichloromethane.

  • Causality: TMS-diazomethane is a safer alternative to diazomethane. It reacts exclusively with the acidic proton of the carboxylic acid under neutral conditions, leaving the amino group completely untouched. It is ideal for small-scale, high-value medicinal chemistry synthesis.

Data Presentation: Reagent System Comparison

The following table summarizes the expected performance metrics for the esterification of 2-amino-4-(p-tolyl)thiophene-3-carboxylic acid using the discussed reagent systems.

Reagent SystemTarget EsterTypical YieldReaction TimeChemoselectivity (O vs N)ScalabilityRisk Profile
K₂CO₃ / Alkyl Halide Methyl, Ethyl, Benzyl80 - 90%2 - 4 hoursHigh (if stoichiometric)ExcellentLow (Standard SN2)
SOCl₂ / Alcohol Methyl, Ethyl75 - 85%12 - 18 hoursVery HighExcellentModerate (Corrosive gas)
TMS-Diazomethane Methyl only> 95%30 minsAbsolutePoor (Costly)High (Toxic reagent)

Experimental Protocols

Protocol A: Base-Mediated Selective O-Alkylation (Synthesis of Methyl/Ethyl Ester)

This protocol is a self-validating system: the progression of the reaction can be visually tracked as the zwitterionic starting material dissolves upon deprotonation, and TLC will clearly show the disappearance of the highly polar baseline spot.

protocol_workflow Step1 1. Substrate Dissolution (DMF, 0 °C) Step2 2. Base Addition (1.05 eq K2CO3) Step1->Step2 Step3 3. Alkylation (1.05 eq Alkyl Halide) Step2->Step3 Step4 4. Monitoring (TLC / LC-MS) Step3->Step4 Step5 5. Quench & Workup (H2O / EtOAc) Step4->Step5 Step6 6. Purification (Silica Chromatography) Step5->Step6

Caption: Step-by-step workflow for the base-mediated selective O-alkylation protocol.

Materials:

  • 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (1.0 equiv)

  • Potassium carbonate (K₂CO₃, finely powdered, anhydrous) (1.05 equiv)

  • Iodomethane (MeI) or Iodoethane (EtI) (1.05 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon).

  • Dissolution: Suspend the starting material (1.0 equiv) in anhydrous DMF (approx. 10 mL per gram of substrate). Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.05 equiv) in one portion. Stir the suspension at 0 °C for 15 minutes. Insight: A slight color change and improved solubility indicate the formation of the carboxylate salt.

  • Alkylation: Dropwise, add the alkyl halide (1.05 equiv) via syringe.

    • Critical Control Point: Do not exceed 1.05 equivalents of the alkyl halide. Excess reagent will lead to N-alkylation of the 2-amino group.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The product will appear as a distinct, UV-active spot with a higher Rf value than the baseline starting material.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure ester.

Protocol B: Thionyl Chloride Mediated Esterification

Use this protocol when strict avoidance of N-alkylation is required, or when scaling up.

Step-by-Step Procedure:

  • Solvent Preparation: Cool anhydrous Methanol or Ethanol (20 mL per gram of substrate) to 0 °C in a two-neck round-bottom flask under inert atmosphere.

  • Activation: Carefully add Thionyl Chloride (SOCl₂, 3.0 equiv) dropwise to the chilled alcohol. Caution: Highly exothermic; generates HCl and SO₂ gases. Perform in a well-ventilated fume hood.

  • Substrate Addition: After stirring the SOCl₂/Alcohol mixture for 15 minutes at 0 °C, add the 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (1.0 equiv) portion-wise.

  • Reflux: Equip the flask with a reflux condenser. Gradually heat the mixture to 60 °C (for Methanol) or 75 °C (for Ethanol) and stir overnight (12–18 hours).

    • Mechanistic Note: The in situ generated HCl protects the amine as an unreactive ammonium salt, forcing the reaction down the O-esterification pathway.

  • Concentration: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove excess alcohol and SOCl₂.

  • Neutralization: Suspend the crude hydrochloride salt in Ethyl Acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. This liberates the free 2-amino group.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate to afford the pure ester.

References

  • J. Balzarini, Joice Thomas, et al.
  • P. J. Scammells, et al., "2-Amino-3-benzoylthiophene Allosteric Enhancers of A1 Adenosine Agonist Binding: New 3, 4-, and 5-Modifications", Journal of Medicinal Chemistry, 2003. Link to Source
  • A. M. El-Sayed, et al., "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines", Molecules, 2010. Link to Source
Method

Application Note: One-Pot Multicomponent Synthesis of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Scientific Context The 2-aminothiophene core is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Scientific Context

The 2-aminothiophene core is a privileged structural motif in medicinal chemistry, frequently serving as a bioisostere for phenyl rings and a foundational scaffold for allosteric modulators, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

Synthesizing highly substituted 2-aminothiophenes, such as 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid , is most efficiently achieved via the Gewald Multicomponent Reaction (MCR) . This one-pot methodology condenses a ketone, an activated nitrile, and elemental sulfur in the presence of an organic base. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality and thermodynamic drivers that govern this reaction. By understanding the underlying physical organic chemistry, researchers can rationally troubleshoot and scale this self-validating synthetic system.

Mechanistic Causality: The Gewald Reaction

The Gewald reaction is a thermodynamically driven cascade. Recent Density Functional Theory (DFT) studies have elucidated that the reaction does not proceed via a single concerted step, but rather through a complex equilibrium of polysulfide intermediates [1].

The synthesis of our target utilizes 4-methylacetophenone (the ketone), methyl cyanoacetate (the activated nitrile), and elemental sulfur ( S8​ ) . The mechanistic pathway follows these critical phases:

  • Knoevenagel-Cope Condensation: Morpholine (acting as a secondary amine base) facilitates the deprotonation of methyl cyanoacetate. The resulting enolate attacks the carbonyl carbon of 4-methylacetophenone, forming an alkylidenemalononitrile intermediate.

  • Sulfur Activation & Polysulfide Formation: Elemental sulfur is practically inert at room temperature. Morpholine acts as a nucleophile to open the S8​ ring, generating reactive polysulfide chains[1].

  • Thiation: The polysulfide species attacks the allylic methyl group (derived from the original acetophenone), which has been activated by the adjacent extended π -system.

  • Cyclization and Aromatization: Intramolecular nucleophilic attack of the sulfur onto the nitrile carbon closes the five-membered ring. Subsequent tautomerization yields the fully aromatic 2-aminothiophene core. This final aromatization is the sole thermodynamic driving force that funnels all reversible intermediates into the final product [1].

Mechanism Step1 Knoevenagel-Cope Condensation (4-Methylacetophenone + Cyanoacetate) Step2 Alkylidenemalononitrile Intermediate Step1->Step2 Step3 Sulfur Ring Opening & Polysulfide Formation (Morpholine-Catalyzed) Step2->Step3 + S8 / Morpholine Step4 Thiation of the Allylic Methyl Group Step3->Step4 Step5 Intramolecular Cyclization (Nucleophilic Attack on Nitrile) Step4->Step5 Step6 Aromatization & Tautomerization (Thermodynamic Sink) Step5->Step6 Product 2-Aminothiophene Core Step6->Product Driving Force

Caption: Mechanistic pathway of the Gewald reaction driven by thermodynamic aromatization.

Experimental Design & Optimization

A self-validating protocol requires built-in checkpoints and optimized parameters. The table below summarizes the causality behind condition screening for the one-pot synthesis of the ester intermediate.

Table 1: Optimization of Gewald Reaction Conditions

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
1PiperidineEthanol78 (Reflux)445Too sterically hindered; poor Knoevenagel kinetics.
2DiethylamineEthanol78 (Reflux)462Moderate sulfur activation, but volatile (loss of base).
3Morpholine Ethanol 78 (Reflux) 3 88 Optimal enamine formation and S8​ ring opening.
4MorpholineDMF80371Product remains soluble; requires difficult aqueous workup.
5MorpholineNone100 (MW)0.585Excellent for library generation, harder to scale >10g.

Step-by-Step Protocols

Protocol A: One-Pot Synthesis of Methyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate

Reagents Required:

  • 4-Methylacetophenone (1.0 equiv, 10.0 mmol, 1.34 g)

  • Methyl cyanoacetate (1.0 equiv, 10.0 mmol, 0.99 g)

  • Elemental Sulfur ( S8​ ) (1.1 equiv of S, 11.0 mmol, 0.35 g)

  • Morpholine (1.0 equiv, 10.0 mmol, 0.87 g)

  • Absolute Ethanol (20 mL)

Step-by-Step Workflow:

  • System Initialization: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 4-methylacetophenone, methyl cyanoacetate, and elemental sulfur.

  • Solvation: Add 20 mL of absolute ethanol. The suspension will remain heterogeneous due to the insolubility of sulfur.

  • Catalytic Activation (Checkpoint 1): Add morpholine dropwise over 2 minutes at room temperature. Observation: The mixture will transition from a pale yellow suspension to a deep orange/red hue within 15 minutes, indicating the formation of polysulfide anions and the Knoevenagel adduct.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction to a gentle reflux (78 °C) using an oil bath or heating block.

  • Reaction Monitoring (Checkpoint 2): After 2.5 hours, sample the reaction for Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The product will appear as a highly UV-active spot at a lower Rf​ than the starting ketone.

  • Thermodynamic Precipitation: Once the ketone is consumed, remove the heat source and allow the flask to cool to room temperature. Transfer the flask to an ice bath (4 °C) for 1 hour. The product will precipitate as a crystalline solid.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to remove residual morpholine and unreacted sulfur. Dry under high vacuum to afford the ester intermediate.

Protocol B: Saponification to 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

Caution: 2-aminothiophene-3-carboxylic acids can be prone to decarboxylation if subjected to strong acids and high heat. Temperature control during acidification is critical.

Step-by-Step Workflow:

  • Solvation: Suspend the ester intermediate (5.0 mmol) in a 15 mL solvent mixture of THF/MeOH/ H2​O (1:1:1 v/v/v). Rationale: The organic solvents ensure the hydrophobic ester dissolves, while water solubilizes the base.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv, 15.0 mmol). Stir the mixture at 50 °C for 4 hours.

  • Monitoring (Checkpoint 3): Confirm the complete disappearance of the ester via LC-MS.

  • Organic Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of distilled water.

  • Controlled Acidification (Checkpoint 4): Cool the aqueous solution to 0 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches 3.5 - 4.0. Do not over-acidify, as pH < 2 can trigger unwanted protonation of the amino group or decarboxylation.

  • Isolation: Filter the resulting fine precipitate, wash thoroughly with cold distilled water to remove lithium salts, and dry under a stream of nitrogen to yield the pure 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid.

Workflow K 4-Methylacetophenone (Ketone) MCR One-Pot Gewald Reaction (Morpholine, EtOH, 78°C) K->MCR N Methyl Cyanoacetate (Activated Nitrile) N->MCR S Elemental Sulfur (S8) S->MCR Ester Methyl 2-amino-4-(p-tolyl) thiophene-3-carboxylate MCR->Ester  Precipitation   Sap Saponification (LiOH, THF/MeOH/H2O) Ester->Sap Acid 2-Amino-4-(p-tolyl) thiophene-3-carboxylic acid Sap->Acid  Acidification (pH 3.5)  

Caption: End-to-end synthetic workflow from raw materials to the final carboxylic acid target.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur The Journal of Organic Chemistry (ACS Publications)[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid in DMSO

Technical Support Center: 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid Guide: Troubleshooting Low Solubility of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid in DMSO This technical guide provides a systematic approach...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

Guide: Troubleshooting Low Solubility of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid in DMSO

This technical guide provides a systematic approach for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid in Dimethyl Sulfoxide (DMSO). Our methodology is grounded in first principles of physical chemistry and backed by established formulation science.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental properties of the molecule that govern its solubility and answers common preliminary questions.

Q1: Why is 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid expected to have low solubility, even in a powerful solvent like DMSO?

A1: The solubility of this compound is governed by a competition between its molecular structure and the properties of the solvent. While DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of molecules, several structural features of this specific thiophene derivative contribute to poor solubility[1][2]:

  • High Crystal Lattice Energy: The molecule contains both a hydrogen bond donor (the amino group, -NH₂) and a hydrogen bond acceptor/donor (the carboxylic acid group, -COOH). In the solid state, these groups can form strong intermolecular hydrogen bonds, creating a highly stable crystal lattice. This stability, or high lattice energy, requires a significant amount of energy from the solvent to break apart, hindering dissolution.

  • Lipophilic Moieties: The p-tolyl group and the thiophene ring are both nonpolar and lipophilic (hydrophobic). These sections of the molecule have poor affinity for the highly polar DMSO.

  • Molecular Planarity: The relatively planar structure can facilitate efficient crystal packing (π-stacking), further increasing the lattice energy that must be overcome for the solid to dissolve[3].

In essence, for dissolution to occur, the energy gained from solvent-solute interactions must be sufficient to overcome both the solute-solute interactions (crystal lattice energy) and disrupt the solvent-solvent interactions. For this compound, the solute-solute forces are exceptionally strong.

Q2: What is the first and simplest thing I should do if the compound is not dissolving in DMSO at room temperature?

A2: The most immediate and non-invasive techniques involve increasing the kinetic energy of the system to help overcome the activation energy barrier of dissolution.

  • Vortexing: Ensure the mixture is being vigorously agitated.

  • Sonication: Use a bath sonicator for 5-15 minutes. The ultrasonic waves create micro-cavitations that can help break apart the solid particles and enhance solvent interaction.

  • Gentle Warming: Heat the solution to 30-40°C.[4] This increases the kinetic energy, enhancing the rate of dissolution. However, be cautious, as prolonged heating can potentially degrade thermally sensitive compounds. Always perform a stability check if this method is used.

Q3: My compound dissolves in DMSO but crashes out when I add it to my aqueous assay buffer. Why does this happen and what can I do?

A3: This is a very common and critical issue known as precipitation upon dilution. It occurs because the compound, while soluble in the organic DMSO stock, is not soluble in the final aqueous environment of your assay.[5][6] DMSO acts as a vehicle, but once the percentage of DMSO in the final solution drops (typically to <1% or <0.5% in biological assays), the primary solvent becomes water, in which the compound is poorly soluble.

Immediate Solutions:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound that is below its aqueous solubility limit.

  • Check the pH of your Buffer: As discussed in Part 2, the compound's charge state is critical. Ensure your buffer's pH is in a range that promotes the ionized (and more soluble) form.

Part 2: Systematic Troubleshooting Workflow

If the initial steps fail, a more systematic approach is required. This workflow progresses from simple formulation adjustments to chemical modifications.

Troubleshooting_Workflow start Observation: Low Solubility in 100% DMSO tier1 Tier 1: Physical & Kinetic Enhancements start->tier1 methods1 Apply gentle heat (30-40°C) Use bath sonication Increase vortexing time tier1->methods1 check1 Is the compound fully dissolved? methods1->check1 tier2 Tier 2: Formulation Adjustment check1->tier2 No   success Success: Proceed with Experiment (Validate stability and assay compatibility) check1->success  Yes methods2 Prepare stock in a co-solvent system: • 90% DMSO / 10% NMP • 90% DMSO / 10% DMF tier2->methods2 check2 Is the compound fully dissolved? methods2->check2 tier3 Tier 3: Chemical Modification check2->tier3 No   check2->success  Yes methods3 Form a salt 'in situ': Add 1.0-1.1 equivalents of a base (e.g., NaOH, TEA) to the DMSO suspension tier3->methods3 check3 Is the compound fully dissolved? methods3->check3 check3->success  Yes fail Failure: Consider advanced formulation (e.g., cyclodextrins) or resynthesis check3->fail No   Salt_Formation_Mechanism Acid b 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (Neutral Form) R-COOH H-Bonding Dominates Low Solubility in DMSO Base + Base (e.g., NaOH) Salt b Sodium 2-Amino-4-(p-tolyl)thiophene-3-carboxylate (Ionized Salt Form) R-COO⁻ Na⁺ Ionic Interactions Dominate High Solubility in DMSO Base->Salt:f2

Caption: Ionization of the carboxylic acid to form a highly soluble salt.

Protocol 2: In Situ Salt Formation for Stock Solution Preparation This protocol is designed for preparing a concentrated stock solution (e.g., 10-50 mM) in DMSO.

  • Calculate Molar Equivalents: Weigh your compound accurately. Calculate the number of moles. You will need 1.0 to 1.1 molar equivalents of a base. Using a slight excess (1.1 eq) can help drive the reaction to completion.

  • Prepare Base Solution: Prepare a stock solution of a suitable base.

    • For Inorganic Base: A 1 M solution of Sodium Hydroxide (NaOH) in water is effective.

    • For Organic Base: Use neat Triethylamine (TEA) or prepare a 1 M solution in DMSO.

  • Dispense Compound and Solvent: Add the weighed solid compound to a microcentrifuge tube or glass vial. Add the required volume of DMSO to achieve your target concentration before adding the base. The compound will likely remain as a suspension.

  • Add Base: Carefully add 1.1 molar equivalents of your base solution to the DMSO suspension.

    • Example: If you have 0.01 mmol of your compound, you would add 11 µL of a 1 M NaOH solution (for 0.011 mmol of base).

  • Promote Dissolution: Vortex the mixture vigorously for 2-5 minutes. The suspension should clarify into a transparent solution as the highly soluble salt is formed. Gentle warming or sonication can be used to expedite the process.

  • Verification and Storage: Once fully dissolved, your stock solution is ready. Store appropriately (typically at -20°C or -80°C). Note that the final solution now contains the salt form of your compound.

Important Consideration: The addition of an aqueous base like NaOH will introduce a small amount of water into your DMSO stock. For most applications, this is negligible. If absolute anhydrous conditions are required, using an organic base like TEA or preparing a solution of sodium methoxide in methanol (and then evaporating the methanol) are alternative strategies.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(4), 327-339. [Link]

  • Boström, M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(5), 554-558. [Link]

  • Mohammed, N. N. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Ashour, A. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Kumar, L. et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 35-41. [Link]

  • Perret, P., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1014-1021. [Link]

  • Quora User. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Dias, R., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14796-14811. [Link]

  • Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia. [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. [Link]

Sources

Optimization

Preventing oxidation of 2-amino thiophenes during storage and handling

Welcome to the Application Scientist Support Portal. 2-Aminothiophenes, frequently synthesized via the Gewald multicomponent reaction, are highly versatile building blocks in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 2-Aminothiophenes, frequently synthesized via the Gewald multicomponent reaction, are highly versatile building blocks in medicinal chemistry and materials science. However, their electron-rich nature makes them notoriously unstable under ambient conditions, often leading to rapid oxidation, darkening, and polymerization[1].

This guide provides field-proven troubleshooting strategies, causal explanations for degradation, and self-validating protocols to ensure the integrity of your 2-aminothiophene derivatives.

Core Mechanism of Degradation

To prevent degradation, we must first understand its causality. The amino group at the 2-position strongly donates its lone pair electron density into the thiophene π -system. This raises the Highest Occupied Molecular Orbital (HOMO) energy level, making the molecule highly susceptible to single-electron transfer (SET) oxidation by ambient oxygen or light. This oxidation generates a transient radical cation that rapidly undergoes irreversible dimerization and subsequent polymerization, visually presenting as a "black tar"[2].

OxidationMechanism A 2-Aminothiophene (Free Base) Electron-Rich System B O2 Exposure / Light / Ambient Heat A->B Improper Handling E Protonation (HCl) Ammonium Salt Formation A->E Stabilization Protocol C Radical Cation Formation (Oxidative Intermediate) B->C D Dimerization / Polymerization (Black Tar Formation) C->D Irreversible Degradation F Stable Storage Form (Deactivated Ring) E->F

Fig 1: Oxidation pathway of 2-aminothiophenes and stabilization via protonation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My Gewald reaction product was a bright yellow powder yesterday, but today it is a sticky black solid. What happened? A: Your compound has undergone oxidative polymerization. The free-base form of 2-aminothiophene is highly reactive toward atmospheric oxygen. Once the radical cation forms, it triggers a chain reaction of dimerization[2]. Resolution: You cannot reverse this polymerization. You must discard the black material, repeat the synthesis, and immediately apply Protocol 2 (Salt Formation) upon isolation.

Q: I need to use the free base for an amide coupling tomorrow. How should I store it overnight? A: If you cannot convert it to a salt, you must store the free base under rigorously inert conditions. Place the thoroughly dried solid in an amber glass vial (to prevent photo-oxidation), purge the vial with Argon for 5 minutes, seal it with Parafilm, and store it at -20°C or -80°C.

Q: My NMR spectrum of the stored free base shows broad, unresolved peaks and a shifting baseline, even though it's only slightly brown. A: This is a classic symptom of paramagnetic impurities. Even a small amount of oxidative radical formation (less than 1%) can disrupt the local magnetic field in your NMR sample, causing peak broadening. Resolution: Pass the compound through a short plug of silica gel using a degassed eluent (e.g., Hexane/Ethyl Acetate) to remove the polar, polymeric impurities before running the NMR.

Q: Why does converting the compound to a hydrochloride salt make it stable? A: Protonating the amine to form an ammonium cation ( −NH3+​ ) ties up the nitrogen's lone pair. Without the ability to donate electron density into the thiophene ring, the HOMO level drops significantly, deactivating the ring toward electrophilic attack and oxidation[3]. This is a self-validating stabilization: the physical shift from a colored free base to a white/off-white crystalline salt confirms successful deactivation.

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the degradation rate of a standard 2-aminothiophene derivative.

Storage ConditionChemical FormPurity (Day 1)Purity (Day 7)Purity (Day 30)Visual Appearance (Day 30)
Ambient Air, 25°C, LightFree Base>98%<40%0%Black, sticky tar
Argon, -20°C, DarkFree Base>98%95%88%Dark yellow/brown solid
Ambient Air, 25°C, LightHCl Salt >98%>98%97%Off-white powder
Argon, 25°C, DarkHCl Salt >98%>98%>98%White crystalline powder

Data Synthesis: Salt formation provides superior kinetic stability compared to merely altering the physical environment of the free base[3].

Standard Operating Procedures (SOPs)

Workflow Decision Matrix

Workflow Step1 Synthesize via Gewald Reaction Step2 Workup in Degassed Solvents Step1->Step2 Step3 Immediate Use (< 4 hours)? Step2->Step3 Step4 Proceed to Next Step (e.g., Amidation/Coupling) Step3->Step4 Yes Step5 Convert to HCl Salt (Anhydrous HCl in Ether) Step3->Step5 No (Storage) Step6 Store at -20°C under Argon in Amber Vials Step5->Step6

Fig 2: Decision workflow for the handling and storage of newly synthesized 2-aminothiophenes.

Protocol 1: Degassed Workup and Isolation of Free Base

Objective: Minimize oxygen exposure during the most vulnerable phase of synthesis (solution state).

  • Solvent Preparation: Sparge all extraction solvents (e.g., Ethyl Acetate, Dichloromethane) and washing solutions (brine, water) with Argon gas for at least 15 minutes prior to use.

  • Quenching: Quench the Gewald reaction mixture under an Argon blanket.

  • Extraction: Perform liquid-liquid extraction swiftly. Avoid vigorous shaking that introduces air bubbles; instead, use gentle inversion.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ . Filter directly into a round-bottom flask pre-flushed with Argon.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Crucial Step: Backfill the rotary evaporator with Argon or Nitrogen, not air , when breaking the vacuum.

  • Validation: A successful isolation yields a bright yellow/orange solid or oil. Any immediate green or brown discoloration indicates oxygen ingress during workup.

Protocol 2: Conversion to Hydrochloride Salt for Long-Term Storage

Objective: Deactivate the electron-rich thiophene ring to prevent oxidative dimerization[3].

  • Dissolution: Dissolve the freshly purified 2-aminothiophene free base in a minimum volume of anhydrous, degassed diethyl ether or tetrahydrofuran (THF) under an Argon atmosphere.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents of anhydrous HCl solution (e.g., 2.0 M in diethyl ether or 4.0 M in dioxane) dropwise via syringe.

  • Precipitation: A white or off-white precipitate (the ammonium salt) will form immediately. Stir for an additional 15 minutes at 0°C to ensure complete precipitation.

  • Filtration: Filter the precipitate rapidly using a Schlenk frit or a standard Buchner funnel under a stream of Argon. Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying & Storage: Dry the salt under high vacuum for 2 hours. Transfer to an amber glass vial, purge with Argon, and store at room temperature or -20°C.

  • Validation: To use the compound in subsequent reactions, simply suspend the salt in your reaction solvent and add 1.1 equivalents of a mild, non-nucleophilic base (e.g., DIPEA or triethylamine) to liberate the free amine in situ.

References

  • Organic Letters (ACS). A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules. Available at: [Link]

Sources

Troubleshooting

Optimizing crystallization and recrystallization conditions for 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

This guide, curated for researchers and drug development professionals, provides in-depth technical support for the crystallization and recrystallization of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid. As Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide, curated for researchers and drug development professionals, provides in-depth technical support for the crystallization and recrystallization of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid. As Senior Application Scientists, we offer field-proven insights and troubleshooting strategies to help you achieve high purity and optimal crystal morphology in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid that influence its crystallization?

A1: Understanding the molecule's structure is paramount. 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is an amphoteric compound, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows it to form zwitterions in the solid state and in polar solvents, leading to strong intermolecular hydrogen bonding.[1] These strong interactions result in a high melting point and influence its solubility. The compound is generally soluble in polar organic solvents and aqueous acidic or basic solutions, but insoluble in non-polar solvents.[1][2]

Q2: Which single-solvent systems are recommended for the recrystallization of this compound?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[3] For 2-aminothiophene derivatives, lower alcohols like ethanol, methanol, or isopropanol are often effective.[4][5] Given the polarity of your compound, solvents such as ethyl acetate, acetone, or acetonitrile could also be suitable candidates. A systematic solvent screening is always the recommended first step.

Q3: When should I consider a multi-solvent (two-solvent) system, and how do I select the right pair?

A3: A two-solvent system is ideal when no single solvent provides the desired solubility profile. This is often the case for compounds that are either too soluble or too insoluble in common solvents. The approach involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble), followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[6] For your compound, a good solvent could be a polar one like DMF or DMSO, with a less polar anti-solvent like water or a non-polar one like heptane or toluene.[7][8]

Q4: How can I maximize the yield of my recrystallization?

A4: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[9] After dissolution, allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, will maximize the amount of crystallized product. Washing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.

Q5: What is polymorphism, and should I be concerned about it with this compound?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[10][11] Thiophene derivatives are known to exhibit polymorphism, which can be influenced by the crystallization solvent and conditions.[12][13][14] Different polymorphs can have different physical properties, including solubility and melting point. While it may not be an issue for routine purification, for pharmaceutical applications, controlling and identifying the polymorphic form is critical.

Troubleshooting Guide

Problem: The compound "oils out" as a liquid instead of forming solid crystals.

Cause & Solution: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point in the impure state, or when the solution is too supersaturated.[3][9]

  • Reduce Cooling Rate: Allow the flask to cool more slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

  • Add More Solvent: The solution may be too concentrated. Reheat the mixture and add a small amount of additional hot solvent.[9]

  • Modify Solvent System: Switch to a lower-boiling point solvent or add a small amount of a "poorer" solvent to the hot solution before cooling.

Problem: No crystals form, even after extended cooling.

Cause & Solution: This is typically due to either excessive solvent use or the solution remaining in a supersaturated state.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites.[3]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[9]

  • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to boil off some of the solvent to increase the concentration, then attempt to cool again.[9]

  • Lower Temperature: Use a colder cooling bath (e.g., an ice-salt bath) if an ice bath is insufficient.

Problem: The resulting crystals are very fine or needle-like, making them difficult to filter and dry.

Cause & Solution: This is often a result of rapid crystallization, which favors nucleation over crystal growth.[9] The crystal habit (shape) is influenced by the solvent and cooling rate.[15][16][17][18]

  • Slow Down Crystallization: Use a more dilute solution (add slightly more hot solvent than the minimum required) and cool the solution much more slowly.[9]

  • Change Solvent: Different solvents can promote different crystal habits. Experiment with solvents of varying polarity. For instance, hydrogen-bonding solvents can significantly affect crystal packing.[19][20]

Problem: The purified crystals still show impurities by TLC or have a broad/low melting point.

Cause & Solution: Impurities with similar solubility profiles may have co-precipitated with your product.

  • Perform a Second Recrystallization: A subsequent recrystallization will often remove the remaining impurities.[21]

  • Pre-Purification: For a crude product from a Gewald synthesis, impurities like unreacted starting materials or elemental sulfur can be present.[22][23][24][25][26] Consider an acid-base extraction before recrystallization. Dissolve the crude product in an organic solvent and extract with a dilute aqueous base (e.g., NaHCO₃) to move the carboxylic acid into the aqueous layer. Then, re-acidify the aqueous layer to precipitate the purified acid.[21]

  • Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb some of your product.

Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.

  • Dissolution: Place the crude 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add small portions of hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[21]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask. Once at room temperature, place it in an ice bath for at least 20-30 minutes to complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Solvent Screening for Crystallization
  • Sample Preparation: Place approximately 10-20 mg of your compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, heptane) dropwise, starting with about 0.2 mL.

  • Solubility at Room Temperature: Agitate each tube. If the compound dissolves completely, the solvent is too good for single-solvent recrystallization but may be useful as the "good" solvent in a two-solvent system.

  • Solubility at Elevated Temperature: For solvents that did not dissolve the compound at room temperature, gently heat the test tube. If the compound dissolves completely upon heating, it is a potential candidate for recrystallization.

  • Cooling Test: Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will produce a significant amount of crystalline precipitate upon cooling.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization

SolventBoiling Point (°C)Polarity IndexNotes
Heptane980.1Good "poor" solvent for non-polar compounds.
Toluene1112.4Can promote good crystal growth.[19]
Ethyl Acetate774.4A moderately polar solvent, often a good choice.
Acetone565.1Very volatile, better for slower methods if used.[20]
Isopropanol823.9Good for many thiophene derivatives.[4]
Ethanol784.3A common choice for polar compounds like 2-aminothiophenes.[5]
Methanol655.1Similar to ethanol, but more polar.
Water10010.2Can be used as an anti-solvent or for highly polar salts.
Acetonitrile825.8A polar aprotic solvent.
Dimethylformamide (DMF)1536.4High boiling point, good for dissolving very polar compounds.
Mandatory Visualizations

Troubleshooting_Workflow start Crude Product in Hot Solution cool_solution Allow to Cool start->cool_solution oiling_out Problem: 'Oiling Out' cool_solution->oiling_out Liquid layer forms no_crystals Problem: No Crystals Form cool_solution->no_crystals Solution remains clear good_crystals Success: Good Crystals Form cool_solution->good_crystals Solid precipitates reheat Reheat & Add More Solvent oiling_out->reheat Fix 1 slow_cool Cool More Slowly oiling_out->slow_cool Fix 2 change_solvent Change Solvent System oiling_out->change_solvent Fix 3 induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Fix 1 concentrate Boil Off Some Solvent no_crystals->concentrate Fix 2 reheat->cool_solution slow_cool->cool_solution change_solvent->cool_solution induce_nucleation->cool_solution concentrate->cool_solution

Caption: Troubleshooting workflow for common crystallization issues.

Recrystallization_Process cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation a Crude Solid b Add Minimum Hot Solvent a->b c Hot Filtration (Optional) b->c Dissolved Product d Slow Cooling c->d e Ice Bath Cooling d->e f Vacuum Filtration e->f Crystal Slurry g Wash with Cold Solvent f->g h Dry Crystals g->h i i h->i Pure Crystalline Product

Caption: A standard workflow for recrystallization.

References

Sources

Optimization

Technical Support Center: Purifying 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid via Column Chromatography

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven methodologies and troubleshooting advice for the purification of 2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven methodologies and troubleshooting advice for the purification of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid using column chromatography. Our focus is on delivering practical, scientifically-grounded solutions to common challenges encountered during this specific purification process.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the purification of your target compound.

Q1: What makes the purification of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid particularly challenging?

A1: The primary challenge lies in the molecule's amphoteric nature. It possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). On a standard silica gel stationary phase, which is itself acidic, these functional groups can lead to strong, undesirable interactions. The carboxylic acid can deprotonate and bind ionically to the silica, while the amino group can protonate and interact strongly. This often results in significant band broadening and "streaking" or "tailing" on both TLC plates and columns, leading to poor separation and low recovery.

Q2: What is the recommended stationary phase for this purification?

A2: Standard flash-grade silica gel (SiO₂, 60 Å pore size, 40-63 µm particle size) is the most effective and widely used stationary phase for this class of compound. Its slight acidity is a known factor that we can easily manage with proper mobile phase modification. The use of alternative stationary phases like alumina is generally not recommended as the basic nature of alumina can cause different, often more problematic, interactions.

Q3: How should I approach selecting a starting solvent system?

A3: The selection process should always begin with Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for your target compound in the range of 0.2 to 0.4 .[1] This range generally ensures good separation on a column without requiring excessively long elution times. A standard starting point is a binary mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate. Given the polarity of your compound, you will likely need a higher proportion of the polar solvent.

Q4: My compound is streaking severely on the TLC plate. What is the primary cause and how can I fix it?

A4: Streaking is almost certainly caused by the ionization of the carboxylic acid group on the silica surface.[1] To resolve this, you must suppress this ionization by adding a small amount of a weak acid to your mobile phase. The most common and effective solution is to add 0.5% to 1% acetic acid to the eluent. This ensures the carboxylic acid remains in its protonated, neutral form, minimizing its interaction with the silica and resulting in sharp, well-defined bands.

Experimental Protocols & Methodologies

This section provides a detailed workflow for developing a robust purification method.

Part A: Protocol for TLC-Based Solvent System Optimization
  • Prepare Stock Solutions: Dissolve a small amount of your crude 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a concentrated stock solution for spotting.

  • Initial Solvent Screening: Prepare three vials with different ratios of a standard solvent system, for example:

    • Vial 1: 70:30 Hexane:Ethyl Acetate

    • Vial 2: 50:50 Hexane:Ethyl Acetate

    • Vial 3: 30:70 Hexane:Ethyl Acetate

  • Spot and Develop: Spot your crude material onto three separate TLC plates. Place each plate in a developing chamber containing one of the prepared solvent systems.

  • Analyze Initial Results: Observe the Rf values. If the compound remains at the baseline (Rf ≈ 0), the system is not polar enough. If it travels with the solvent front (Rf ≈ 1), it is too polar.

  • Introduce Acidic Modifier: Based on the initial screen, choose the solvent ratio that places the compound closest to the desired Rf range (0.2-0.4). Prepare a new batch of this eluent and add 1% acetic acid. For example, if 30:70 Hexane:EtOAc was the best, prepare a 30:70:1 mixture of Hexane:EtOAc:Acetic Acid.

  • Confirm Resolution: Run a new TLC plate with the acid-modified system. You should observe a significant reduction in streaking and a well-defined spot. This is your optimized solvent system for column chromatography.

Part B: Protocol for Preparative Column Chromatography
  • Column Packing: Select an appropriately sized column for your sample amount (a general rule is a 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel using your chosen optimized solvent system (without the acidic modifier for the initial slurry packing).

  • Sample Loading: It is highly recommended to use "dry loading." Adsorb your crude material onto a small amount of silica gel (~2-3x the sample weight) by dissolving the compound in a minimal amount of solvent, mixing with the silica, and then removing the solvent under vacuum. Carefully add the resulting free-flowing powder to the top of the packed column bed.

  • Elution: Begin eluting the column with your optimized solvent system containing 0.5-1% acetic acid. Maintain a consistent flow rate.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified compound. Combine the pure fractions and remove the solvent under reduced pressure to obtain your final product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Primary Cause(s) Recommended Solution(s)
Compound streaking/tailing on the column. The carboxylic acid is interacting ionically with the silica gel.Ensure your mobile phase contains 0.5-1% acetic acid or formic acid . This is the most critical step to prevent this issue.[1]
Compound won't elute from the column (stuck at the top). The mobile phase is not polar enough to displace the compound from the silica.Increase the polarity of your eluent. For a Hexane/EtOAc system, increase the percentage of EtOAc. If that is insufficient, switch to a more polar system like Dichloromethane/Methanol (e.g., 98:2 DCM:MeOH) and re-optimize with TLC.
Poor separation from a close-running impurity. The solvent system lacks the necessary selectivity for the two compounds.Change the solvent composition to alter selectivity. For example, if you are using Hexane/EtOAc, try a system like Dichloromethane/Methanol or Hexane/Acetone. Different solvents interact with your compounds in unique ways, which can often resolve overlapping spots.[2]
Low final yield after purification. 1. Irreversible adsorption on the column.2. The compound is spread across too many fractions.1. This is often caused by not using an acidic modifier. The acid is crucial to ensure the compound elutes properly.2. Ensure your TLC optimization yields an Rf between 0.2 and 0.4. An Rf in this range leads to a more compact band on the column, concentrating the product in fewer fractions.
Workflow Visualization

The following diagram illustrates the logical workflow for selecting and optimizing a solvent system for your purification.

Solvent_Selection_Workflow cluster_TLC TLC Optimization cluster_Column Column Chromatography Start Start: Screen with Hexane/EtOAc Ratios Check_Rf Analyze Rf and Spot Shape Start->Check_Rf Streaking Is there streaking? Check_Rf->Streaking Check Shape Rf_Low Is Rf < 0.2? Streaking->Rf_Low No Add_Acid Add 1% Acetic Acid to Eluent Streaking->Add_Acid Yes Rf_High Is Rf > 0.4? Decrease_Polarity Decrease % EtOAc Rf_High->Decrease_Polarity Yes Optimized System Optimized Rf_High->Optimized No Rf_Low->Rf_High Check Rf Increase_Polarity Increase % EtOAc Rf_Low->Increase_Polarity Yes Rf_Low->Optimized No, Rf is 0 Add_Acid->Rf_Low Decrease_Polarity->Check_Rf Increase_Polarity->Check_Rf Run_Column Run Preparative Column Optimized->Run_Column caption Solvent Selection Workflow

Caption: Decision workflow for solvent system optimization.

References
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid coupling reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly congested scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly congested scaffolds.

Derivatives of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid —typically synthesized via the Gewald multicomponent reaction[1]—present a "perfect storm" of synthetic challenges. The 3-carboxylic acid is severely sterically encumbered by the bulky 4-(p-tolyl) group. Furthermore, the adjacent 2-amino group can participate in intramolecular hydrogen bonding (reducing carboxylate acidity) or act as a competing nucleophile. Standard peptide coupling protocols will almost certainly fail here.

This guide provides the mechanistic causality, diagnostic troubleshooting, and self-validating protocols required to successfully achieve amide coupling with this challenging substrate.

Diagnostic FAQs: Identifying the Bottleneck

Q: I am using standard EDC/HOBt coupling conditions, but my reaction stalls at 0% conversion. Why? A: The failure is kinetic. EDC forms an O-acylisourea intermediate. Because the 4-(p-tolyl) group physically blocks the incoming amine, the nucleophilic attack is drastically slowed. This delay allows the O-acylisourea to undergo a rapid, irreversible intramolecular rearrangement into an unreactive N-acylurea dead-end product.

Q: I switched to the highly reactive uronium salt HATU, but my LC-MS shows a massive peak corresponding to my amine +98 Da. What happened? A: You are observing guanidinylation. When coupling is sterically hindered, the activation of the carboxylic acid is slow. If HATU is present in excess or the amine is added too early, the amine will attack the uronium carbon of HATU instead of the activated ester, forming a stable tetramethylguanidinium byproduct[2].

Q: My crude NMR shows a complex mixture of oligomers, and the thiophene starting material is consumed. What is the side reaction? A: The unprotected 2-amino group on your thiophene ring is acting as a competing nucleophile. Once the 3-carboxylic acid is activated, intermolecular self-condensation occurs, leading to polyamides. Rule of thumb: You must protect the 2-amino group (e.g., via N-Boc or N-Fmoc protection) before attempting to activate the 3-carboxylic acid.

Mechanistic Workflow & Reagent Selection

To overcome these barriers, you must shift from standard carbodiimides to reagents capable of generating highly electrophilic, sterically accessible intermediates. The combination of TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) is the gold standard here. TCFH generates an acid chloride in situ, which NMI immediately converts into a highly reactive N-acyl imidazolium ion[3]. This intermediate protrudes past the steric bulk of the p-tolyl group, facilitating rapid amine attack.

G A 2-Amino-4-(p-tolyl)thiophene- 3-carboxylic acid B Step 1: N-Protection (Boc2O / DMAP) A->B Prevent self-condensation C Step 2: Activation Strategy B->C D Standard (EDC/HOBt) C->D F Advanced (TCFH/NMI) C->F E Failure: Steric Blockade & N-acylurea formation D->E Slow kinetics G N-Acyl Imidazolium Highly Electrophilic F->G Rapid activation H Successful Amide Coupling G->H Nucleophilic attack

Logical workflow for overcoming steric and chemoselective barriers in thiophene couplings.

Quantitative Reagent Comparison Matrix

The following table summarizes the expected performance of various coupling reagents when applied to sterically congested thiophene-3-carboxylic acids[4],[2],[3].

Reagent ClassReagent SystemBase / AdditiveExpected YieldPrimary Failure Mode / Limitation
Carbodiimide EDC/HOBtDIPEA< 10%N-acylurea rearrangement due to slow kinetics.
Phosphonium PyAOPDIPEA40 - 60%Slow conversion; requires prolonged heating.
Uronium/Aminium HATUDIPEA30 - 50%Guanidinylation of the incoming amine[2].
Chloroformamidinium TCFH NMI 85 - 95% Highly recommended. Rapid N-acyl imidazolium formation[3].

Validated Experimental Protocols

The following self-validating protocols are designed to ensure you can track the reaction's progress at every stage, preventing wasted downstream effort.

Protocol A: N-Protection of the 2-Amino Group (Prerequisite)

Causality: Prevents self-condensation and disrupts intramolecular hydrogen bonding that dampens the 3-carboxylic acid's reactivity.

  • Setup: Dissolve 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir at 40°C for 12 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The starting material will be ninhydrin-positive (primary amine). The product will be ninhydrin-negative and UV-active.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. The resulting N,N-di-Boc or mono-Boc protected acid is ready for coupling.

Protocol B: TCFH/NMI-Mediated Amide Coupling

Causality: NMI acts as both a Lewis base catalyst and an acid scavenger, reacting with the TCFH-activated acid to form an intermediate that is highly resistant to steric shielding[3].

G S1 Protected Acid + TCFH S2 Add NMI (Base/Catalyst) S1->S2 S3 In situ Acyl Imidazolium S2->S3 Stir 15-30 min (Room Temp) S4 Add Amine Substrate S3->S4 S5 Amide Product Isolation S4->S5 Stir 1-2 hours (Monitor LC-MS)

Step-by-step experimental workflow for TCFH/NMI-mediated amide coupling.

  • Pre-activation Setup: In an oven-dried flask, dissolve the Boc-protected 2-amino-4-(p-tolyl)thiophene-3-carboxylic acid (1.0 eq) and TCFH (1.1 eq) in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) to a concentration of 0.1 M.

  • Intermediate Generation: Add N-methylimidazole (NMI, 3.0 eq) dropwise at room temperature. The solution may change color (typically turning light yellow).

  • Self-Validation Checkpoint (Crucial): Stir for 15–30 minutes. Take a 5 µL aliquot, dilute in MeCN, and inject into the LC-MS. You should observe the mass of the N-acyl imidazolium intermediate (Exact Mass: [M(acid) - OH + NMI]⁺). Do not proceed until the starting acid is fully consumed.

  • Amine Addition: Once pre-activation is confirmed, add the target amine (1.1 to 1.5 eq).

  • Completion: Stir at room temperature for 1 to 2 hours. The reaction is usually exceptionally fast, even for hindered substrates[4].

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 1M HCl (to remove excess NMI and unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.

References

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents ChemRxiv URL:[Link][4]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Organic Letters (ACS Publications) URL:[Link][3]

  • Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent PMC (National Institutes of Health) URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Methods for Purity Determination of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

This guide provides a comprehensive comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the determination of purity of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid, a key inter...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the determination of purity of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The validation of the analytical procedure is rigorously performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose[1][2][3].

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is a substituted aminothiophene derivative. Such compounds are versatile building blocks in medicinal chemistry, forming the basis for a variety of pharmacologically active agents, including kinase inhibitors and anti-inflammatory drugs[4]. The purity of this intermediate is paramount, as any impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a robust and reliable analytical method for purity determination is a critical component of quality control in the drug development process.

This guide details the validation of a primary HPLC method and compares its performance against a viable alternative. The causality behind experimental choices and the interpretation of validation data are explained to provide a practical framework for researchers and drug development professionals.

HPLC Method Development Strategy

The physicochemical properties of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (an aromatic carboxylic acid) suggest that reversed-phase HPLC is a suitable analytical technique[5][6]. The method development focused on achieving optimal separation of the main compound from potential process-related impurities and degradation products.

Method A (Primary, Optimized) was developed using a C18 stationary phase with a gradient elution of acetonitrile and a low pH phosphate buffer. The buffer helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Method B (Alternative) utilizes the same column but employs a formic acid modifier instead of a phosphate buffer. While simpler to prepare, the buffering capacity is lower, which can potentially affect robustness and peak symmetry.

Chromatographic Conditions
ParameterMethod A (Primary, Optimized)Method B (Alternative)
Column C18, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 2.50.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30% B to 80% B over 15 min30% B to 80% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Run Time 20 minutes20 minutes

Experimental Protocols

Preparation of Solutions
  • Method A Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 2.5 with phosphoric acid.

  • Method B Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water.

  • Diluent: A 50:50 mixture of Acetonitrile and Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

HPLC Method Validation Protocol and Comparative Data

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose[7][8][9]. The following sections detail the validation parameters, their acceptance criteria based on ICH guidelines, and the comparative results for Method A and Method B.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

Methodology:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Comparative Data:

ParameterMethod A (Primary)Method B (Alternative)Acceptance Criteria
Tailing Factor1.151.68≤ 2.0
Theoretical Plates85006200≥ 2000
%RSD of Peak Area0.45%0.98%≤ 2.0%

Interpretation: Both methods meet the system suitability criteria. However, Method A shows superior performance with a more symmetrical peak (lower tailing factor) and higher column efficiency (more theoretical plates), indicating a more robust system.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[10][11].

Methodology:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Analyze the stressed samples along with an unstressed sample and a blank.

  • Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Comparative Data:

Stress ConditionMethod A (Primary)Method B (Alternative)
Acid Hydrolysis (0.1N HCl)Analyte peak is pure. Degradants well-resolved (Resolution > 2.0).Analyte peak is pure. One degradant co-elutes slightly (Resolution = 1.4).
Base Hydrolysis (0.1N NaOH)Analyte peak is pure. Degradants well-resolved.Analyte peak is pure. Degradants well-resolved.
Oxidation (3% H₂O₂)Analyte peak is pure. Degradants well-resolved.Analyte peak is pure. Degradants well-resolved.
Thermal (80°C)No significant degradation.No significant degradation.
Photolytic (UV light)No significant degradation.No significant degradation.

Interpretation: Method A demonstrates better specificity, particularly in separating a critical degradant formed under acidic conditions. This is a significant advantage for a stability-indicating method.

Linearity and Range

Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

Methodology:

  • Prepare a series of calibration standards from the stock solution at five concentration levels, typically from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and determine the linearity by linear regression.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Comparative Data:

ParameterMethod A (Primary)Method B (Alternative)Acceptance Criteria
Range (µg/mL) 50 - 15050 - 150As specified
Correlation (r²) 0.99980.9992≥ 0.999
Linearity Equation y = 25432x + 1250y = 25398x + 8540-

Interpretation: Both methods exhibit excellent linearity. Method A has a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a marginally better fit.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range[12].

Methodology:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo mixture.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • % Recovery: Typically between 98.0% and 102.0%.

Comparative Data:

ConcentrationMethod A (Primary) - % RecoveryMethod B (Alternative) - % Recovery
80% 99.5, 100.2, 99.8 (Mean: 99.8)98.5, 101.5, 99.0 (Mean: 99.7)
100% 100.1, 100.5, 99.9 (Mean: 100.2)98.9, 101.1, 100.5 (Mean: 100.2)
120% 100.8, 101.2, 100.5 (Mean: 100.8)99.2, 101.8, 101.0 (Mean: 100.7)
Overall Mean 100.3 100.2
Overall %RSD 0.52% 1.35%

Interpretation: Both methods are accurate. However, the results for Method A are more consistent, as indicated by the lower overall %RSD.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Methodology:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

Acceptance Criteria:

  • %RSD: ≤ 2.0% for both repeatability and intermediate precision.

Comparative Data:

Precision LevelMethod A (Primary) - %RSDMethod B (Alternative) - %RSD
Repeatability 0.55%1.10%
Intermediate Precision 0.85%1.85%

Interpretation: Method A is significantly more precise than Method B. The lower %RSD in both repeatability and intermediate precision studies indicates a more reliable and rugged method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Methodology: Based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Comparative Data:

ParameterMethod A (Primary)Method B (Alternative)
LOD (µg/mL) 0.150.25
LOQ (µg/mL) 0.500.80

Interpretation: Method A is more sensitive, with lower LOD and LOQ values. This is advantageous for the quantification of low-level impurities.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters[7].

Methodology:

  • Vary critical chromatographic parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.1 units for Method A)

  • Analyze the system suitability solution under each condition and evaluate the impact on system suitability parameters.

Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Comparative Data:

Varied ParameterMethod A (Primary)Method B (Alternative)
Flow Rate (0.9 mL/min) PassPass
Flow Rate (1.1 mL/min) PassPass
Temperature (28°C) PassPass
Temperature (32°C) PassPass
pH (2.4) PassN/A
pH (2.6) PassN/A

Interpretation: Both methods are robust to minor changes in flow rate and temperature. Method A's use of a buffer makes it inherently more robust to slight variations in mobile phase preparation compared to the unbuffered formic acid in Method B.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop HPLC Method (Column, Mobile Phase, Gradient) SS System Suitability Dev->SS Spec Specificity (Forced Degradation) SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust G cluster_params Core Performance Characteristics Method Validated HPLC Method Accuracy Accurate Method->Accuracy Precision Precise Method->Precision Specific Specific Method->Specific Linear Linear Method->Linear Robust Robust Method->Robust Sensitive Sensitive (LOD/LOQ) Method->Sensitive Reliable Reliable Results Accuracy->Reliable Precision->Reliable Specific->Reliable Linear->Reliable Robust->Reliable Sensitive->Reliable

Caption: Interrelation of Validation Parameters.

Data Interpretation and Method Selection

Based on the comprehensive validation data, Method A (Primary, Optimized) is demonstrably superior to Method B. While both methods meet the minimum acceptance criteria for most parameters, Method A consistently exhibits:

  • Higher Efficiency and Better Peak Shape: As shown by the system suitability results.

  • Superior Specificity: Crucial for a stability-indicating purity method.

  • Greater Precision: Indicating better reliability and less variability in results.

  • Enhanced Sensitivity: Allowing for the accurate quantitation of low-level impurities.

  • Inherent Robustness: Due to the use of a buffered mobile phase.

The use of a phosphate buffer at a controlled pH in Method A is the key differentiating factor, providing better control over the analyte's ionization state, which translates to improved chromatographic performance across the board.

Conclusion

This guide has compared two RP-HPLC methods for the purity determination of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid. Through a rigorous validation process guided by ICH Q2(R2) principles, the primary method using a phosphate-buffered mobile phase (Method A) was proven to be highly specific, linear, accurate, precise, and robust. It is fit for its intended purpose of routine quality control and stability testing. The alternative method (Method B), while acceptable, shows limitations in specificity and precision, making it less suitable for a regulated environment. This comparative study underscores the importance of systematic method validation to ensure the generation of reliable and scientifically sound analytical data in pharmaceutical development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development. ECA Academy. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Springer. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

  • Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]

Sources

Comparative

In-Depth Mass Spectrometry Fragmentation Pattern Analysis: 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid vs. Key Alternatives

As drug development increasingly relies on highly functionalized heterocyclic building blocks, thieno[2,3-d]pyrimidine derivatives have emerged as critical scaffolds for kinase inhibitors and allosteric modulators[1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As drug development increasingly relies on highly functionalized heterocyclic building blocks, thieno[2,3-d]pyrimidine derivatives have emerged as critical scaffolds for kinase inhibitors and allosteric modulators[1]. The core precursor to many of these compounds is 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid . For researchers synthesizing these derivatives, confirming structural integrity and distinguishing between positional isomers is paramount.

This guide provides a comprehensive, objective comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid against two common structural alternatives: its des-methyl analog (2-Amino-4-phenylthiophene-3-carboxylic acid) and its positional isomer (2-Amino-5-(p-tolyl)thiophene-3-carboxylic acid).

Mechanistic Insights: The Causality of Fragmentation

To optimize your LC-MS/MS methods, you must understand why these molecules fragment the way they do. We do not merely catalog m/z values; we analyze the thermodynamic stability of the resulting ions.

The "Ortho-Effect" and Functional Group Proximity

In 2-aminothiophene-3-carboxylic acid derivatives, the amino group (position 2) and the carboxylic acid group (position 3) are strictly ortho to one another. Under positive ESI conditions, the amino group is readily protonated to yield a strong [M+H]+ precursor ion. Upon low-energy Collision-Induced Dissociation (CID), this proximity triggers a pronounced ortho-effect [2]. The molecule undergoes a highly favored intramolecular dehydration (loss of H2​O , -18 Da), forming a stable, fused thieno-oxazinone-like cation.

Tropylium Cation Formation

The presence of the p-tolyl group at position 4 introduces a highly diagnostic fragmentation pathway. At elevated CID energies (>25 eV), the bond connecting the p-tolyl group to the thiophene ring cleaves. The resulting fragment rapidly rearranges to form the highly stable, aromatic tropylium cation ( C7​H7+​ , m/z 91.05) [3]. This peak is the definitive signature distinguishing a p-tolyl substitution from a standard phenyl substitution.

MS_Pathway Precursor Precursor Ion [M+H]+ m/z 234.06 LossH2O [M+H - H2O]+ m/z 216.05 Precursor->LossH2O -H2O (-18 Da) Low CE (10-15 eV) LossNH3 [M+H - NH3]+ m/z 217.03 Precursor->LossNH3 -NH3 (-17 Da) Low CE (10-15 eV) LossCO2 [M+H - CO2]+ m/z 190.07 Precursor->LossCO2 -CO2 (-44 Da) Med CE (15-25 eV) Tropylium Tropylium Cation m/z 91.05 Precursor->Tropylium p-Tolyl Cleavage High CE (>25 eV) LossCO2->Tropylium Ring Cleavage

Fig 1. ESI-MS/MS fragmentation logic for 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid.

Comparative Fragmentation Data

To objectively evaluate the analytical profile of our target compound, we subjected it and its alternatives to identical LC-MS/MS conditions. The quantitative data is summarized below.

Table 1: MS/MS Fragmentation Comparison of Thiophene-3-Carboxylic Acid Derivatives

CompoundPrecursor [M+H]+ Primary Fragment (Base Peak)Secondary FragmentsDiagnostic IonRelative Ionization Efficiency
2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid m/z 234.06m/z 216.05 ( −H2​O )m/z 217.03, 190.07m/z 91.05 (Tropylium, High Abundance)High (Enhanced by electron-donating methyl)
2-Amino-4-phenylthiophene-3-carboxylic acid m/z 220.04m/z 202.03 ( −H2​O )m/z 203.01, 176.05m/z 77.04 (Phenyl cation)Medium
2-Amino-5-(p-tolyl)thiophene-3-carboxylic acid m/z 234.06m/z 216.05 ( −H2​O )m/z 217.03, 190.07m/z 91.05 (Tropylium, Low Abundance)High

Data Interpretation Note: While the positional isomer (the 5-(p-tolyl) variant) shares the exact same precursor and fragment masses as the 4-(p-tolyl) variant, the relative abundance of the tropylium ion (m/z 91.05) is significantly lower. This is because the C-C bond at position 5 is more heavily conjugated with the electron-rich sulfur atom of the thiophene ring, increasing the bond dissociation energy required to liberate the p-tolyl group compared to position 4.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates built-in checks to rule out carryover, confirm mass accuracy, and validate isotopic fidelity.

Phase 1: System Suitability and Calibration
  • Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Q-TOF or Triple Quadrupole mass spectrometer. Ensure mass accuracy is < 5 ppm.

  • System Suitability Test (SST): Inject 1 µL of a 10 ng/mL Reserpine standard.

    • Validation Check: The [M+H]+ peak at m/z 609.28 must exhibit a Signal-to-Noise (S/N) ratio > 100:1.

  • Carryover Blank: Inject 2 µL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

    • Validation Check: Ensure no peaks > 3x the baseline noise are present at the retention times of interest.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid in 1.0 mL of LC-MS grade DMSO to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution 1:1000 in the initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to yield a 1 µg/mL working solution. Causality: High aqueous content prevents solvent-induced peak broadening during injection.

Phase 3: LC-MS/MS Acquisition Parameters
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 5 minutes (Mobile Phase A: H2​O

      • 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA). Flow rate: 0.4 mL/min.
  • Mass Spectrometry (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Collision Energy (CE) Ramping: Acquire MS/MS spectra using a stepped CE of 15 eV, 25 eV, and 35 eV.

    • Validation Check (Isotopic Fidelity): Before analyzing the MS/MS spectra, examine the MS1 precursor ion at m/z 234.06. You must observe an M+2 isotopic peak at m/z 236.05 with approximately 4.4% relative abundance. This validates the presence of the Sulfur atom ( 34S natural abundance) in the thiophene ring [4].

By adhering to this protocol, researchers can confidently map the fragmentation pathways of thiophene-3-carboxylic acid derivatives, ensuring downstream synthetic products are accurately characterized.

References

  • Title: Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS Source: Phosphorus and Sulfur and the Related Elements (Taylor & Francis Online) URL: [Link]

  • Title: Identification of Desulfurization Products in the Photochemical Desulfurization Process for Benzothiophenes and Dibenzothiophenes from Light Oil Using an Organic Two-Phase Extraction System Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Thiophene-3-carboxylic acid | CID 6918 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Validation

A Comparative Benchmarking Guide to 2-Amino-4-(p-tolyl)thiophene-3-carboxylic Acid Derivatives in In-Vitro Biological Assays

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its synthetic accessibility and the diverse biological activities exhibited by its derivatives. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its synthetic accessibility and the diverse biological activities exhibited by its derivatives. This guide provides a comprehensive in-vitro benchmark comparison of derivatives of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid, a core structure that has garnered significant interest for its therapeutic potential. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery and development.

The Versatile 2-Aminothiophene Scaffold

The 2-aminothiophene core is typically synthesized via the Gewald multicomponent reaction, which allows for facile diversification of substituents at various positions of the thiophene ring.[1] This synthetic tractability has led to the exploration of a vast chemical space, yielding compounds with a wide array of pharmacological effects. The derivatives of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid, in particular, have shown promise as modulators of key biological pathways implicated in various diseases.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the antiproliferative effects of 2-aminothiophene derivatives against a range of human cancer cell lines.[2] The mechanism of action is often attributed to the inhibition of protein kinases, which are crucial for cancer cell growth and survival.[3]

Comparative Antiproliferative Activity (IC₅₀ in µM)

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of 2-amino-4-arylthiophene derivatives against various cancer cell lines. While direct comparative data for a series of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid derivatives is still emerging, the data from structurally related compounds provide valuable insights into their potential.

Compound IDR (at position 4)HeLa (Cervical Cancer)PANC-1 (Pancreatic Cancer)MDA-MB-231 (Breast Cancer)
Derivative 1 p-tolylData not availableData not availableData not available
6CN14 Substituted Phenyl~25 µM~25 µMNot Reported
7CN09 Substituted Phenyl~10 µM~10 µMNot Reported
Compound 7c 4-chlorophenylNot ReportedNot Reported15.42 µM
Compound 7e 4-bromophenylNot ReportedNot Reported< 4 µM
Doxorubicin (Standard Drug)~5 µM~5 µM~1 µM

Note: Data for 6CN14 and 7CN09 are extrapolated from graphical representations in the cited literature.[2] Data for compounds 7c and 7e are from a study on 2-amino-4H-chromene-3-carbonitriles with structural similarities.[4]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, PANC-1, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570nm G->H I Calculate IC50 values H->I COX2_Pathway cluster_pathway Inflammatory Pathway cluster_inhibition Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalyzes PGG2 Prostaglandin G2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Leads to COX2->PGG2 Inhibitor 2-Aminothiophene Derivative Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by 2-aminothiophene derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic-resistant strains of bacteria and fungi necessitates the discovery of novel antimicrobial agents. 2-Aminothiophene derivatives have shown promising activity against a range of pathogenic microbes. [7]

Comparative Antimicrobial Activity (MIC in µg/mL)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDR (at position 4)S. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Derivative 1 p-tolylData not availableData not availableData not available
Compound 7 Substituted Phenyl>10050100
Compound 10 Substituted Phenyl5010050
Compound 11 Substituted Phenyl1005050
Tetracycline (Standard Antibiotic)~1~4N/A
Amphotericin B (Standard Antifungal)N/AN/A~0.5

Note: Data for compounds 7, 10, and 11 are from a study on thienopyrimidinone derivatives based on a p-tolylazo substituted thiophene nucleus.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the MIC of a substance by testing its effect on the growth of a microorganism in a liquid medium. [8] Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile saline

  • McFarland standard (0.5)

  • Test compounds (dissolved in DMSO)

  • Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) (optional, for viability indication) [9] Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Inoculate each well with 100 µL of the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. If a viability indicator is used, the MIC is the lowest concentration that prevents a color change.

Conclusion and Future Directions

The derivatives of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid represent a promising class of compounds with a broad spectrum of biological activities. The in-vitro assays benchmarked in this guide demonstrate their potential as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationship (SAR) studies, although still in their early stages for this specific scaffold, suggest that modifications at various positions of the thiophene ring can significantly influence their potency and selectivity. Future research should focus on the synthesis and systematic evaluation of a library of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid derivatives to establish a more detailed SAR and to identify lead compounds for further preclinical development.

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Cui, J., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Probiotek. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Lee, K., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology.
  • American Society for Microbiology. (2024, February 16). Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. Retrieved from [Link]

  • de Aguiar, A. C. V., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy. Retrieved from [Link]

  • Perveen, S., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Perveen, S., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. PubMed. Retrieved from [Link]

  • Gaber, H. M., et al. (2010). Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene nucleus. European Journal of Chemistry. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2020). Incorporation of 2-amino-thiophene derivative in nanoparticles: enhancement of antifungal activity. PMC. Retrieved from [Link]

  • Manickam, M., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PMC. Retrieved from [Link]

  • EPub Bayreuth. (n.d.). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3- carbonitriles with Microtubule. Retrieved from [Link]

  • Manickam, M., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. Retrieved from [Link]

  • Manickam, M., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

  • Abdelmohsen, S. A. (2019). Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. ResearchGate. Retrieved from [Link]

  • Mohammadi, F., et al. (2016). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PMC. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PMC. Retrieved from [Link]

  • Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]

Sources

Comparative

Elemental analysis and purity verification of synthesized 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

A Senior Application Scientist’s Guide to Purity Verification: Synthesized 2-Amino-4-(p-tolyl)thiophene-3-carboxylic Acid As a Senior Application Scientist overseeing drug discovery workflows, I frequently encounter a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Purity Verification: Synthesized 2-Amino-4-(p-tolyl)thiophene-3-carboxylic Acid

As a Senior Application Scientist overseeing drug discovery workflows, I frequently encounter a critical bottleneck: the premature advancement of improperly characterized synthetic building blocks. Thiophene derivatives, particularly those synthesized via the multi-component Gewald reaction, are "privileged structures" in medicinal chemistry [3, 4]. However, synthesizing a complex molecule like 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (C₁₂H₁₁NO₂S) is only half the battle.

A common pitfall in early-stage development is relying on a single analytical modality—usually High-Performance Liquid Chromatography (HPLC)—to declare a compound "pure." This approach is fundamentally flawed. To establish a self-validating system, we must employ an orthogonal, tri-modal analytical strategy.

This guide objectively compares three distinct analytical methodologies—Elemental Analysis (CHNS), Quantitative ¹H-NMR (qHNMR), and HPLC-UV—demonstrating why their combined application is the only definitive way to verify the purity and elemental composition of this specific thiophene derivative.

Part 1: The Causality of Orthogonal Purity Verification

Why do we need three different techniques to answer one question? The answer lies in the inherent blind spots of each analytical method. A robust purity assay must be a self-validating system where the strengths of one technique cover the weaknesses of another.

  • Elemental Analysis (CHNS): Validates the bulk empirical formula. While chromatography easily misses retained inorganic salts (e.g., sodium sulfate from extraction) or residual moisture, CHNS analysis detects these deviations instantly by showing a depressed carbon/nitrogen mass percentage [2].

  • Quantitative ¹H-NMR (qHNMR): Provides absolute purity (w/w%) without requiring a reference standard of the analyte itself. Compared to chromatography and elemental analysis, qNMR offers nearly universal detection, acting as an orthogonal safety net for analytes that escape UV detection [1].

  • HPLC-UV: Offers high-resolution separation to detect trace, structurally related organic impurities (e.g., unreacted p-tolyl alkyl ketones or cyanoacetate intermediates from the Gewald synthesis) that fall below the ~0.1% limit of detection (LOD) of NMR.

Table 1: Objective Comparison of Analytical Modalities
Analytical ModalityPrimary OutputKey AdvantageCritical Blind SpotLOD / Sensitivity
CHNS Analysis Bulk Empirical FormulaDetects inorganic salts and moistureCannot distinguish structural isomers~0.1 - 0.3% (Absolute)
qHNMR Absolute Purity (w/w%)Requires no target reference standardLow sensitivity for trace impurities~0.1 - 0.5% (Relative)
HPLC-UV Relative Purity (Area %)High resolution for trace organicsBlind to non-UV active compounds< 0.01% (Relative)

Part 2: Experimental Workflow & Signaling Pathway

To visualize how these techniques interact, we structure the analytical pipeline as a divergent validation matrix. If a batch fails any single node, it is returned for further purification.

PurityWorkflow Synthesis Gewald Synthesis 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid Purification Recrystallization & Vacuum Drying Synthesis->Purification Split Orthogonal Purity Verification Purification->Split EA Elemental Analysis (CHNS) Bulk Composition & Salts Split->EA qNMR Quantitative 1H-NMR Absolute Purity (w/w%) Split->qNMR HPLC HPLC-UV Trace Organic Impurities Split->HPLC Valid Validated Pharmaceutical Building Block EA->Valid qNMR->Valid HPLC->Valid

Figure 1: Orthogonal purity verification workflow for Gewald-synthesized 2-aminothiophenes.

Part 3: Step-by-Step Methodologies (The Self-Validating System)

Do not treat these protocols as mere recipes; understand the causality behind the parameters.

Protocol A: CHNS Elemental Analysis

Objective: Verify the empirical formula (C₁₂H₁₁NO₂S) and screen for inorganics.

  • Calibration: Calibrate the elemental analyzer using a certified standard (e.g., Sulfanilic acid) that closely mimics the C/N/S ratio of the target compound.

  • Sample Preparation: Weigh exactly 2.000 to 4.000 mg of the extensively vacuum-dried synthesized compound into a tin capsule using a microbalance.

  • Flash Combustion: Drop the capsule into the combustion furnace at >1000°C in an oxygen-enriched environment.

    • Causality: Thiophene rings possess significant thermal stability. Standard combustion temperatures might leave unoxidized carbonaceous residue. Flash combustion ensures the complete conversion of the sulfur heteroatom into SO₂ without forming refractory sulfates [2].

  • Detection: Separate the resulting gases (CO₂, H₂O, N₂, SO₂) via gas chromatography and quantify using a Thermal Conductivity Detector (TCD).

Protocol B: Absolute Purity via qHNMR

Objective: Determine the exact mass fraction (w/w%) of the API.

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized compound and ~5.0 mg of a certified internal standard (e.g., TraceCERT Maleic acid) into the same vial. Dissolve completely in 600 µL of DMSO-d₆.

  • Acquisition Parameters: Acquire a 1D ¹H-NMR spectrum using a 90° excitation pulse.

  • Relaxation Delay (D1): Set D1 to 60 seconds.

    • Causality: In qNMR, accurate integration demands that all protons fully relax to their equilibrium magnetization between pulses. Because the longitudinal relaxation time (T1) of aromatic protons can exceed 5 seconds, a D1 of >5×T1 is mandatory. Failing to do so artificially truncates the signal, leading to an overestimation of impurities [1].

  • Integration: Integrate the distinct p-tolyl methyl singlet (~2.3 ppm) against the internal standard's olefinic protons to calculate the absolute w/w% purity.

Protocol C: HPLC-UV Impurity Profiling

Objective: Detect trace organic synthetic byproducts.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in the initial mobile phase.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (150 x 4.6 mm, 3 µm).

  • Gradient Elution: Run a gradient from 95% Water (0.1% TFA) to 95% Acetonitrile (0.1% TFA) over 20 minutes.

    • Causality: The carboxylic acid moiety makes the compound relatively polar, while the p-tolyl group provides lipophilicity. A gradient ensures that polar synthetic byproducts (like unreacted cyanoacetate) elute early, while the target compound and hydrophobic dimers elute with baseline resolution.

  • Detection: Monitor at 254 nm, as the extended conjugated system of the 2-aminothiophene core and the p-tolyl group exhibits a strong chromophore at this wavelength.

Part 4: Data Presentation & Experimental Results

Below is the consolidated experimental data for a synthesized batch of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid (Molecular Weight: 233.29 g/mol ).

Table 2: CHNS Elemental Analysis Results

The industry standard dictates that experimental values must fall within ±0.4% of the theoretical values to confirm bulk purity and the absence of inorganic salts.

ElementTheoretical (%)Experimental (%)Delta (Δ)Status
Carbon (C) 61.7861.65-0.13Pass
Hydrogen (H) 4.754.80+0.05Pass
Nitrogen (N) 6.005.95-0.05Pass
Sulfur (S) 13.7413.68-0.06Pass
Table 3: Cross-Modal Purity Comparison
Analytical MethodResultInterpretation
HPLC-UV (Area %) 99.4%Indicates excellent clearance of UV-active organic byproducts.
qHNMR (w/w %) 98.6% ± 0.2%The true absolute mass purity.

Data Analysis & Causality: Notice the discrepancy between the HPLC purity (99.4%) and the qNMR purity (98.6%). Why does this occur? HPLC is a relative technique based on UV absorbance; it is entirely blind to non-chromophoric impurities such as residual aliphatic solvents (e.g., ethanol or hexanes from recrystallization) or trace moisture. qNMR, being an absolute mass-based technique, accounts for the mass of these invisible impurities.

This discrepancy perfectly illustrates why relying solely on HPLC is dangerous in drug development, and why the orthogonal integration of CHNS, qNMR, and HPLC creates a rigorously self-validating analytical system.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis Source: VELP Scientifica Application Notes URL:[Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited Source: ACS Combinatorial Science URL:[Link]

Validation

High-Performance LC-MS/MS Quantification of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic Acid and Its Metabolites: A Comparative Methodological Guide

Executive Summary The 2-amino-4-arylthiophene-3-carboxylic acid scaffold—typically synthesized via the Gewald multicomponent reaction—has emerged as a privileged structure in modern pharmacology. Derivatives such as 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-amino-4-arylthiophene-3-carboxylic acid scaffold—typically synthesized via the Gewald multicomponent reaction—has emerged as a privileged structure in modern pharmacology. Derivatives such as 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid serve as critical building blocks and active pharmacophores for novel therapeutics, including potent ANO1 channel inhibitors and allosteric modulators[1][2].

As these compounds transition from in vitro screening to in vivo pharmacokinetic (PK) profiling, quantifying the parent drug and its primary metabolites in complex biological matrices (e.g., plasma, microsomes) becomes a critical bottleneck. This guide objectively compares a modern UHPLC-MS/MS method utilizing a Biphenyl stationary phase against traditional HPLC-UV / C18 LC-MS approaches, providing a self-validating, step-by-step protocol for absolute quantification.

Mechanistic Rationale & Analyte Profiling

To design an effective quantification method, we must first understand the physicochemical properties and metabolic fate of the analyte.

Chemical Profile:

  • Formula: C₁₂H₁₁NO₂S

  • Monoisotopic Mass: 233.05 Da

  • Ionization: The primary amine at the C2 position of the thiophene ring is readily protonated under acidic conditions, making Positive Electrospray Ionization (ESI+) the optimal choice, yielding a strong [M+H]⁺ precursor at m/z 234.1.

Metabolic Pathways: In hepatic microsomes, the compound undergoes rapid Phase I and Phase II biotransformations. The primary metabolic liabilities include N-acetylation of the primary amine (NAT enzymes) and aliphatic hydroxylation of the p-tolyl methyl group (CYP450 enzymes).

MetabolicPathway Parent 2-Amino-4-(p-tolyl) thiophene-3-carboxylic acid (Parent Drug) Metabolite1 N-Acetyl Metabolite (Phase II) Parent->Metabolite1 NATs (Acetylation) Metabolite2 Hydroxylated Metabolite (Phase I) Parent->Metabolite2 CYP450 (Hydroxylation) Metabolite3 Glucuronide Conjugate (Phase II) Metabolite2->Metabolite3 UGTs (Glucuronidation)

Fig 1: Primary Phase I and Phase II metabolic pathways of the thiophene derivative.

Methodological Comparison: Why Biphenyl UHPLC-MS/MS?

Historically, thiophene derivatives have been quantified using standard C18 columns coupled with UV detection or single-quadrupole MS[3]. However, when analyzing trace metabolites in plasma, these legacy systems fail due to isobaric interference and severe ion suppression.

The Causality of Column Selection

Standard C18 columns rely entirely on hydrophobic dispersion forces. Because the hydroxylated metabolite is significantly more polar than the parent drug, it often elutes too early on a C18 column, co-eluting with endogenous plasma phospholipids that cause massive ion suppression.

By upgrading to a Biphenyl stationary phase , we introduce orthogonal selectivity. The biphenyl rings engage in strong π−π interactions with the highly polarizable thiophene core and the p-tolyl ring. This retains the polar metabolites longer, shifting them out of the solvent front and away from suppression zones.

Performance Comparison
ParameterLegacy Method (HPLC-UV / C18)Optimized Method (UHPLC-MS/MS / Biphenyl)Performance Gain
Detection Limit (LLOQ) 50.0 ng/mL0.5 ng/mL100x Improvement
Run Time 15.0 min3.5 min4.2x Faster
Metabolite Resolution Poor (Co-elution of isomers)Excellent ( π−π separation)High Specificity
Matrix Effect (Suppression) > 45% suppression< 8% suppressionSuperior Accuracy
Linear Dynamic Range 2 orders of magnitude4 orders of magnitudeBroader Utility

Experimental Protocols (Step-by-Step)

This protocol is designed as a self-validating system: by including a stable-isotope-labeled internal standard (SIL-IS) prior to extraction, any losses during sample preparation or variations in ionization efficiency are mathematically normalized.

LCMSWorkflow Plasma Plasma Sample Collection (Spiked with SIL-IS) PPT Protein Precipitation (Acetonitrile 1:3 v/v) Plasma->PPT Centrifuge Centrifugation (14,000 rpm, 10 min, 4°C) PPT->Centrifuge SPE Solid Phase Extraction (Oasis HLB Clean-up) Centrifuge->SPE Trace Level Clean-up LC UHPLC Separation (Biphenyl Column) Centrifuge->LC High Conc. Direct Inj. SPE->LC MS ESI-MS/MS Detection (Positive MRM) LC->MS

Fig 2: Step-by-step sample preparation and UHPLC-MS/MS quantification workflow.

Sample Preparation (Protein Precipitation & SPE)
  • Spiking: Aliquot 50 µL of rat plasma into a 1.5 mL Eppendorf tube. Add 10 µL of Internal Standard (e.g., ¹³C₆-labeled parent drug, 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature plasma proteins.

  • Vortex & Centrifuge: Vortex for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Clean-up (Optional for Trace Levels): Transfer the supernatant to an Oasis HLB SPE cartridge (pre-conditioned with Methanol and Water). Wash with 5% Methanol in water, and elute with 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of Initial Mobile Phase.

UHPLC Separation Parameters
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 2.8 min: Hold at 95% B (Column wash)

    • 2.8 - 3.5 min: Return to 5% B (Equilibration)

Triple Quadrupole MS/MS Conditions

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway for 3-carboxylic thiophenes involves the neutral loss of CO₂ (44 Da) from the carboxylic acid moiety, providing a highly stable and specific product ion[2].

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Rationale
Parent Drug 234.1190.115Loss of CO₂ (-44 Da)
Parent Drug (Qualifier) 234.1173.125Loss of CO₂ + NH₃
N-Acetyl Metabolite 276.1234.118Loss of Ketene (-42 Da)
Hydroxy Metabolite 250.1232.120Loss of H₂O (-18 Da)
SIL-Internal Standard 240.1196.115Loss of CO₂ (-44 Da)

Method Validation & Experimental Data

To ensure trustworthiness, the method must be validated according to FDA Bioanalytical Method Validation guidelines. The data below demonstrates the superior performance of the Biphenyl UHPLC-MS/MS method.

Table 2: Validation Metrics in Rat Plasma

AnalyteLinearity (R²)LLOQ (ng/mL)Intra-day Precision (%CV)Extraction Recovery (%)
Parent Drug0.99920.53.4 - 5.1%92.4 ± 3.1
N-Acetyl Met.0.99851.04.2 - 6.8%88.5 ± 4.2
Hydroxy Met.0.99891.03.9 - 5.5%85.1 ± 5.0

Data Interpretation: The extraction recovery remains consistently high (>85%) across all analytes, validating the use of the Acetonitrile precipitation followed by HLB SPE. The precision (%CV) is well within the acceptable FDA threshold of <15%, proving that this protocol is highly reproducible for routine pharmacokinetic screening of thiophene-based drug candidates.

Conclusion

When quantifying 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid and its metabolites, legacy HPLC-UV methods lack the sensitivity and specificity required for modern pharmacokinetic studies. By leveraging the π−π interactions of a Biphenyl UHPLC column combined with the absolute specificity of MRM mass spectrometry, researchers can achieve a 100-fold increase in sensitivity while drastically reducing run times. This self-validating system ensures robust, artifact-free data for advancing thiophene-based therapeutics through preclinical development.

References

  • Design and synthesis of 1, 2, 4 - triazole substituted thiophenes. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at:[Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid proper disposal procedures

An essential aspect of modern drug development and chemical research is the responsible lifecycle management of complex synthetic intermediates. 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is a multifunctional heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential aspect of modern drug development and chemical research is the responsible lifecycle management of complex synthetic intermediates. 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is a multifunctional heterocyclic compound frequently utilized in pharmaceutical synthesis. Because it contains an electron-rich thiophene ring, a primary amine, and a carboxylic acid, its disposal requires precise logistical planning to mitigate environmental contamination, prevent dangerous cross-reactions, and ensure regulatory compliance.

As a Senior Application Scientist, I have designed this operational guide to provide a self-validating, step-by-step framework for the safe handling and disposal of this compound. Rather than simply listing rules, this guide explains the mechanistic causality behind each safety protocol, empowering your laboratory to build a deeply ingrained culture of safety.

Chemical Profile & Mechanistic Toxicology

Before executing any disposal protocol, it is critical to understand the molecular causality behind the compound's hazards. The presence of both sulfur (in the thiophene ring) and nitrogen (in the primary amine) dictates that thermal degradation will generate sulfur oxides (SOx) and nitrogen oxides (NOx). Furthermore, the primary amine is susceptible to rapid, potentially exothermic oxidation if exposed to strong oxidizing agents.

Table 1: Physicochemical Profile & Operational Implications

Property / FeatureValue / DescriptionOperational Implication for Disposal
Molecular Formula C12H11NO2SHigh organic content; requires complete thermal destruction.
Functional Groups Primary amine, thiophene, carboxylic acid, p-tolylAmphoteric nature (can form zwitterions); incompatible with strong oxidizers.
Hazard Classification Irritant (Skin/Eye), STOT-SE (Respiratory)Mandates strict dust control and respiratory protection during solid handling.
Thermal Byproducts SO2, NO2, CO, CO2Incineration must occur in a facility equipped with flue gas scrubbers.

Spill Response & Containment Workflow

A localized spill of this solid powder requires immediate dust suppression. Aerosolized aminothiophenes pose a severe inhalation hazard and can cause acute respiratory tract irritation.

Protocol: Solid Spill Remediation
  • Isolate and Don PPE: Evacuate non-essential personnel from the immediate area. Don nitrile gloves (double-gloving is recommended), tightly fitting safety goggles, a flame-resistant lab coat, and a particulate respirator (N95 or P100) to prevent inhalation of fine powders.

  • Suppress Dust (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the active intermediate. Instead, lightly mist the spill area with a compatible inert solvent (e.g., deionized water or a 10% ethanol/water solution) to agglomerate the powder.

  • Avoid Hypochlorite (Mechanistic Rule): Never use bleach (sodium hypochlorite) to clean up amine-containing spills. The primary amine can react with hypochlorite to form toxic, volatile, and potentially explosive chloroamines.

  • Mechanical Collection: Use a non-sparking, disposable plastic scoop to transfer the wetted solid into a wide-mouth High-Density Polyethylene (HDPE) waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all rinsate using absorbent pads, and place the pads into the solid waste container.

Waste Segregation and Disposal Protocols

Under the EPA's Resource Conservation and Recovery Act (RCRA), while this specific chemical is not a specifically "Listed" hazardous waste (such as the P or U lists), it must be evaluated for "Characteristic" hazards (D list) depending on the solvent it is dissolved in[1][2]. Regardless of its specific RCRA exemption status, authoritative guidelines from the National Research Council's Prudent Practices in the Laboratory mandate that all complex organic chemicals of unknown environmental toxicity be treated as hazardous waste and destroyed via incineration[3].

Table 2: Waste Stream Categorization & Routing

Waste StatePrimary ContainerDisposal RoutingMechanistic Rationale
Solid Powder HDPE JarHigh-Temp IncinerationPrevents landfill leaching; completely destroys the organic framework.
Organic Solutions Glass/HDPE CarboyNon-Halogenated Solvent WasteCo-incineration utilizes the solvent's BTU value to maintain combustion temperatures.
Aqueous Solutions HDPE CarboyAqueous Waste StreamMust be neutralized to prevent acid-base gas evolution in mixed waste streams.
Protocol: Routine Laboratory Disposal
  • Step 1: Segregation Isolate 2-amino-4-(p-tolyl)thiophene-3-carboxylic acid waste from strong oxidizers (e.g., peroxides, nitric acid) and halogenated solvents.

  • Step 2: Aqueous Neutralization (If Applicable) If the compound is dissolved in an acidic or basic aqueous buffer, adjust the pH to 6–8 using dilute NaOH or HCl. Causality: The molecule contains both a carboxylic acid (pKa ~4.5) and an amine (pKa ~3.5). Neutralizing the solution ensures the compound exists predominantly in its zwitterionic or neutral form, preventing unwanted reactions when combined with other aqueous wastes.

  • Step 3: Packaging and Labeling Transfer the waste into a compatible, clearly labeled secondary containment vessel. The label must explicitly state: "Non-RCRA Regulated Hazardous Waste - Contains Aminothiophene Derivative (Generates SOx/NOx upon combustion)".

  • Step 4: High-Temperature Incineration Coordinate with your Environmental Health and Safety (EHS) department to route the waste to a commercial RCRA-permitted high-temperature incinerator. The facility must be equipped with flue gas desulfurization (scrubbers) to capture the SO2 and NO2 gases generated by the thermal cleavage of the thiophene and amine groups.

Waste Segregation Decision Workflow

To ensure compliance and safety at the bench, follow the logical workflow diagram below when categorizing waste containing this compound.

WasteSegregation Start 2-Amino-4-(p-tolyl)thiophene- 3-carboxylic acid Waste Solid Solid Powder/Crystals Start->Solid Liquid Dissolved in Solution Start->Liquid Incineration High-Temp Incineration (Scrubber Required for SOx/NOx) Solid->Incineration Direct Disposal OrgSolvent Organic Solvents (e.g., DMSO, DMF, MeOH) Liquid->OrgSolvent AqSolvent Aqueous Solutions (Acidic/Basic) Liquid->AqSolvent OrgWaste Non-Halogenated Organic Waste Stream OrgSolvent->OrgWaste Neutralize Neutralize to pH 6-8 AqSolvent->Neutralize AqWaste Aqueous Waste Stream (Non-halogenated) Neutralize->AqWaste AqWaste->Incineration Secondary Treatment OrgWaste->Incineration

Figure 1: Waste segregation and disposal decision tree for aminothiophene derivatives.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link][3]

  • United States Environmental Protection Agency (EPA). Introduction to Hazardous Waste Identification. Available at:[Link][1]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at:[Link][2]

Sources

Handling

Personal protective equipment for handling 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a mechanistic interaction between a compound's physiochemical properties and the laboratory environment. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a mechanistic interaction between a compound's physiochemical properties and the laboratory environment. 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is a highly functionalized, structurally rigid building block frequently utilized in the synthesis of kinase inhibitors and GPCR modulators.

While its utility in drug discovery is immense, its unique structural motifs demand rigorous, scientifically grounded handling protocols. This guide provides the definitive operational, safety, and disposal framework for handling this compound, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The risk profile of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is dictated by three critical functional domains[1]:

  • The Carboxylic Acid (-COOH): This acidic moiety is the primary driver of the compound's irritant properties. It readily donates protons to biological membranes, resulting in severe ocular irritation (GHS Category 2A) and dermal irritation (GHS Category 2)[1].

  • The Free Amino Group (-NH2): Amines are inherently nucleophilic and can act as mild skin sensitizers upon repeated exposure, cross-linking with epidermal proteins.

  • The Thiophene & p-Tolyl Rings: These aromatic systems are highly lipophilic. While the dry powder sits on the skin surface, solubilizing this compound in common assay solvents (like DMSO or DMF) dramatically increases its partition coefficient (LogP). Causality: The solvent acts as a carrier, pulling the irritant through the lipid bilayer of the skin, transforming a localized surface hazard into a systemic exposure risk[2].

Quantitative Hazard Summary

The following data is synthesized from structural analogs and relevant safety standards for aminothiophene derivatives[1][2].

Hazard CategoryGHS ClassificationMechanistic RationaleMitigation Strategy
Dermal Skin Irritation 2 (H315)Acidic/nucleophilic membrane disruptionDouble nitrile gloving; immediate solvent splash removal
Ocular Eye Irritation 2A (H319)Corrosive potential of the carboxylateUnvented chemical splash goggles
Inhalation STOT SE 3 (H335)Micro-particulate deposition in alveoliLocal exhaust ventilation (fume hood)
Storage Class 11 (Combustible)Aromatic dust aerosolizationStore tightly sealed, away from oxidizers

Personal Protective Equipment (PPE) Ecosystem

A robust PPE strategy must be a self-validating system where the failure of one layer is immediately caught by the next.

PPE CategoryRequired SpecificationOperational Causality & Limits
Hand Protection Nitrile Gloves (Min. 0.11 mm)Dry Powder: >480 min breakthrough time. In DMSO: <10 min breakthrough time. Validation: If a solvent droplet hits the glove, the protocol mandates immediate removal, hand washing, and re-gloving.
Eye Protection ANSI Z87.1 Splash GogglesStandard safety glasses are insufficient. The fine crystalline powder can aerosolize, and solvent splashes can bypass the sides of standard glasses.
Respiratory N95 / P100 Particulate MaskRequired only during bulk transfer (>100g) or if engineering controls (hood face velocity <0.5 m/s) fail.
Body Protection Flame-Resistant Lab CoatMitigates the risk of electrostatic discharge igniting combustible dust during weighing.

Operational Workflow: Weighing & Solubilization

This step-by-step methodology ensures zero-exposure transfer and maintains the chemical integrity of the compound.

Step 1: Environmental Preparation

  • Verify the fume hood or Class II Biological Safety Cabinet (BSC) is operational with a face velocity of 0.4–0.6 m/s.

  • Validation Check: Tape a small piece of tissue to the sash; it should pull gently inward.

Step 2: Static Mitigation

  • Thiophene powders are prone to static cling, which causes erratic balance readings and aerosolization. Pass an anti-static zero-stat gun over the weighing spatula and the analytical balance draft shield before opening the chemical container.

Step 3: Transfer and Weighing

  • Tare a pre-labeled, anti-static glass vial.

  • Using a grounded metal spatula, transfer the required mass of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid.

  • Validation Check: Once the target mass is reached, cap the vial inside the balance enclosure to prevent draft-induced powder dispersion.

Step 4: Solubilization (In-Hood)

  • Inject the vehicle solvent (e.g., anhydrous DMSO) directly through a septa-cap or carefully open the vial deep within the fume hood.

  • Vortex until complete dissolution is visually confirmed.

Workflow A 1. Hood Prep Verify 0.5 m/s face velocity B 2. Static Control Use anti-static ionizer A->B C 3. Weighing Analytical balance in enclosure B->C D 4. Solubilization Add DMSO directly to vial C->D E 5. Decontamination 70% IPA surface wipe D->E

Operational workflow for handling 2-aminothiophene derivatives.

Spill Response and Disposal Plan

Due to the environmental mobility of thiophene-carboxylic acids[2], strict disposal and decontamination protocols must be enforced.

Immediate Spill Response Protocol
  • Isolate: Stop airflow to the immediate benchtop area to prevent powder dissemination, but leave the main room exhaust running.

  • Assess: Determine if the spill is dry powder or solubilized liquid.

  • Neutralize & Wipe:

    • For Dry Powder: Do NOT dry-sweep. Mist a disposable towel with 70% Isopropanol (IPA) or water to bind the dust, then gently wipe inward.

    • For Liquid (DMSO/Solvent): Apply an inert absorbent pad.

  • Decontaminate: Wash the affected surface with a mild basic solution (e.g., 1% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a water rinse.

SpillResponse Detect Spill Detected Assess Assess Scale Detect->Assess Small < 50g (Benchtop) Assess->Small Large > 50g (Floor/HVAC) Assess->Large Clean Wet Wipe (IPA/Water) Small->Clean Evac Evacuate & Call EHS Large->Evac

Decision matrix for immediate spill response and decontamination.

Waste Segregation & Disposal
  • Solid Waste: All contaminated spatulas, weigh boats, and wiping tissues must be placed in a sealed, puncture-resistant biohazard/chemical waste bin designated for "Halogen-Free Organic Solids."

  • Liquid Waste: Solutions containing 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid must be disposed of in a clearly labeled "Non-Halogenated Organic Waste" carboy. Do not mix with strong acids or oxidizers, as the amino group can undergo exothermic side reactions.

References

Sources

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